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  • Product: Isosojagol
  • CAS: 94390-15-5

Core Science & Biosynthesis

Foundational

Isosojagol: A Technical Guide to Its Potential Biological Activities

Disclaimer: Scientific research specifically investigating the biological activities of Isosojagol (CAS 94390-15-5) is limited. This guide provides an in-depth overview of the known biological activities of coumestans, t...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific research specifically investigating the biological activities of Isosojagol (CAS 94390-15-5) is limited. This guide provides an in-depth overview of the known biological activities of coumestans, the class of polyphenolic compounds to which Isosojagol belongs. The information presented herein is intended to infer the potential pharmacological properties of Isosojagol and to provide a framework for future research.

Introduction to Isosojagol and Coumestans

Isosojagol is a naturally occurring coumestan, a type of phytoestrogen characterized by a specific four-ring heterocyclic structure. Coumestans are found in various plants, including legumes like soybeans and sprouts.[1] While direct experimental data on Isosojagol is scarce, the broader class of coumestans has been the subject of numerous studies, revealing a wide range of biological activities. These activities are often attributed to their structural similarity to endogenous estrogens, allowing them to interact with estrogen receptors, as well as their ability to modulate various cellular signaling pathways. This guide will explore the potential anticancer, anti-inflammatory, antioxidant, estrogenic, and neuroprotective activities of Isosojagol based on the established properties of coumestans.

Potential Anticancer Activity

Coumestans have demonstrated promising anticancer properties in various studies, suggesting that Isosojagol may possess similar activities. The proposed mechanisms of action are multifaceted, involving the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and modulation of key signaling pathways that are often dysregulated in cancer.[2]

Quantitative Data Summary

While specific quantitative data for Isosojagol is not available, the following table summarizes the types of data typically generated from in vitro anticancer assays for coumestans.

Assay TypeParameter MeasuredTypical UnitsDescription
Cell Viability Assay (e.g., MTT)IC50 (Half-maximal Inhibitory Concentration)µM or µg/mLThe concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
Apoptosis Assay (e.g., Annexin V/PI staining)Percentage of Apoptotic Cells%The proportion of cells undergoing apoptosis after treatment with the compound.
Cell Cycle Analysis (e.g., Flow Cytometry)Percentage of Cells in Cell Cycle Phases (G1, S, G2/M)%The distribution of cells in different phases of the cell cycle, indicating cell cycle arrest.
Key Signaling Pathways in Anticancer Activity

Coumestans have been shown to modulate several signaling pathways critical for cancer cell survival and proliferation, including the PI3K/Akt and MAPK pathways.[1][2]

PI3K_Akt_Pathway Potential Inhibition of PI3K/Akt Pathway by Isosojagol Isosojagol Isosojagol (potential inhibitor) PI3K PI3K Isosojagol->PI3K inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates CellSurvival Cell Survival, Proliferation, Angiogenesis mTOR->CellSurvival promotes

Caption: Potential inhibition of the PI3K/Akt signaling pathway by Isosojagol.

MAPK_Pathway Potential Modulation of MAPK Pathway by Isosojagol Isosojagol Isosojagol (potential modulator) RAF RAF Isosojagol->RAF inhibition ExtracellularSignal Extracellular Signal Receptor Cell Surface Receptor ExtracellularSignal->Receptor RAS RAS Receptor->RAS RAS->RAF MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, Myc) ERK->TranscriptionFactors activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression regulates

Caption: Potential modulation of the MAPK signaling pathway by Isosojagol.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Isosojagol) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 3-4 hours at 37°C.[3][4][5]

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.[3][4][5]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.[3][4][5]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Potential Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of various diseases. Coumestans have been reported to possess anti-inflammatory properties, suggesting that Isosojagol could exert similar effects.[1][6] The anti-inflammatory mechanisms of coumestans often involve the inhibition of pro-inflammatory enzymes and cytokines, and the modulation of inflammatory signaling pathways like NF-κB.

Quantitative Data Summary

The following table outlines the typical quantitative data obtained from in vitro anti-inflammatory assays for coumestans.

Assay TypeParameter MeasuredTypical UnitsDescription
Nitric Oxide (NO) Inhibition AssayIC50µM or µg/mLThe concentration of the compound that inhibits 50% of nitric oxide production in stimulated macrophages (e.g., LPS-stimulated RAW 264.7 cells).
Cytokine Production Assay (e.g., ELISA)IC50 or % InhibitionµM, µg/mL, or %The concentration of the compound that inhibits 50% of the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), or the percentage of inhibition at a given concentration.
Cyclooxygenase (COX) Enzyme Inhibition AssayIC50µM or µg/mLThe concentration of the compound that inhibits 50% of the activity of COX-1 or COX-2 enzymes.
Key Signaling Pathway in Inflammation

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Coumestans have been shown to inhibit this pathway.[7]

NFkB_Pathway Potential Inhibition of NF-κB Pathway by Isosojagol Isosojagol Isosojagol (potential inhibitor) IKK IKK Complex Isosojagol->IKK inhibition InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor InflammatoryStimuli->Receptor Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degrades and releases Nucleus Nucleus NFkB->Nucleus translocates to InflammatoryGenes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) Nucleus->InflammatoryGenes activates transcription

Caption: Potential inhibition of the NF-κB signaling pathway by Isosojagol.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Isosojagol) for a short period (e.g., 1-2 hours).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[8][9]

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The Griess reagent reacts with nitrite to form a colored azo compound.[8][9]

  • Absorbance Reading: The absorbance is measured at approximately 540 nm.

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.

Potential Antioxidant Activity

Coumestans are known to possess antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[1] This antioxidant capacity may contribute to their other biological activities, as oxidative stress is implicated in numerous diseases.

Quantitative Data Summary

The following table summarizes common in vitro antioxidant assays and the data they generate.

Assay TypeParameter MeasuredTypical UnitsDescription
DPPH Radical Scavenging AssayIC50 or EC50µM or µg/mLThe concentration of the compound required to scavenge 50% of the DPPH radicals.
ABTS Radical Scavenging AssayTEAC (Trolox Equivalent Antioxidant Capacity)µM TE/gThe antioxidant capacity of a compound relative to the standard antioxidant, Trolox.
FRAP (Ferric Reducing Antioxidant Power) AssayFRAP valueµM Fe(II)/gThe ability of a compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).
ORAC (Oxygen Radical Absorbance Capacity) AssayORAC valueµM TE/gThe capacity of a compound to neutralize peroxyl radicals.
Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and relatively simple method to assess the free radical scavenging activity of a compound.

  • Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared. This solution has a deep violet color.

  • Reaction Mixture: The test compound (e.g., Isosojagol) at various concentrations is added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. In the presence of an antioxidant, the DPPH radical is reduced, leading to a color change from violet to yellow, and a decrease in absorbance.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Potential Estrogenic and Anti-estrogenic Activity

As phytoestrogens, coumestans, and therefore potentially Isosojagol, can bind to estrogen receptors (ERα and ERβ) and elicit either estrogenic (agonist) or anti-estrogenic (antagonist) effects.[1] This activity is dependent on the specific tissue, the concentration of the compound, and the endogenous estrogen levels.

Quantitative Data Summary

The following table describes the types of data obtained from estrogenic activity assays.

Assay TypeParameter MeasuredTypical UnitsDescription
Estrogen Receptor Binding AssayRelative Binding Affinity (RBA)%The affinity of a compound for the estrogen receptor relative to that of 17β-estradiol (E2), which is set at 100%.
Reporter Gene AssayEC50 (Half-maximal Effective Concentration) or IC50µMThe concentration of a compound that produces 50% of the maximal response (agonist activity) or inhibits 50% of the E2-induced response (antagonist activity) in cells containing an estrogen-responsive reporter gene.
Uterotrophic Assay (in vivo)Uterine WeightmgAn increase in uterine weight in immature or ovariectomized female animals indicates an estrogenic effect.
Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a compound to compete with radiolabeled estradiol for binding to the estrogen receptor.

  • Preparation of Receptor Source: Cytosol containing estrogen receptors is prepared from the uteri of immature or ovariectomized rats.[6]

  • Competitive Binding Reaction: A fixed concentration of radiolabeled 17β-estradiol (e.g., [³H]E2) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (e.g., Isosojagol).[6]

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The receptor-bound radiolabeled estradiol is separated from the free radiolabeled estradiol, often using hydroxylapatite or dextran-coated charcoal.[6]

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: A competition curve is generated by plotting the percentage of bound radiolabeled estradiol against the concentration of the test compound. The IC50 value, the concentration of the test compound that displaces 50% of the radiolabeled estradiol, is determined. The relative binding affinity (RBA) is then calculated in comparison to unlabeled 17β-estradiol.

Conclusion and Future Directions

Isosojagol, as a member of the coumestan class of flavonoids, holds significant potential for a range of biological activities, including anticancer, anti-inflammatory, antioxidant, and estrogenic effects. The information presented in this guide, based on the known properties of coumestans, provides a strong rationale for further investigation into the specific pharmacological profile of Isosojagol.

Future research should focus on isolating or synthesizing sufficient quantities of Isosojagol to perform comprehensive in vitro and in vivo studies. This would involve:

  • Quantitative analysis of its efficacy in various cancer cell lines and animal models of disease.

  • Elucidation of its specific mechanisms of action and the signaling pathways it modulates.

  • Determination of its pharmacokinetic and toxicological profiles to assess its potential as a therapeutic agent.

Such studies are essential to validate the therapeutic potential of Isosojagol and to pave the way for its potential development as a novel drug candidate for the treatment of a variety of human diseases.

References

Exploratory

Isosojagol: A Technical Whitepaper on a Novel Phytoestrogen

For Researchers, Scientists, and Drug Development Professionals October 26, 2023 Abstract Isosojagol, a naturally occurring coumestan, presents a compelling profile as a novel phytoestrogen for scientific investigation a...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 26, 2023

Abstract

Isosojagol, a naturally occurring coumestan, presents a compelling profile as a novel phytoestrogen for scientific investigation and potential therapeutic development. As a member of the isoflavonoid class of plant secondary metabolites, its structural characteristics suggest a range of biological activities, including estrogenic, anti-inflammatory, and antioxidant properties. Due to a paucity of direct research on isosojagol, this technical guide synthesizes the available information on this compound and draws upon the extensive research conducted on structurally analogous and well-characterized coumestans, such as coumestrol and psoralidin, to provide a comprehensive overview of its potential. This document outlines the known chemical properties of isosojagol, presents quantitative biological activity data from related compounds in clearly structured tables, details relevant experimental protocols, and visualizes key signaling pathways potentially modulated by this class of phytoestrogens. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the further exploration of isosojagol.

Introduction to Isosojagol

Isosojagol is a member of the coumestan subgroup of isoflavonoids, which are polyphenolic compounds found in various plants. Structurally, coumestans are characterized by a fused furan ring system attached to a chromenone backbone. While specific research on isosojagol is limited, its classification as a coumestan provides a strong basis for predicting its biological activities. Phytoestrogens, including coumestans, are known to interact with estrogen receptors (ERs) and can exert both estrogenic and anti-estrogenic effects, making them subjects of intense research for their potential roles in hormone-dependent conditions, inflammation, and oxidative stress-related diseases.

Physicochemical Properties

PropertyValueSource
IUPAC Name 6-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one-
Molecular Formula C15H10O4-
Molecular Weight 254.24 g/mol -
Class Coumestan (Isoflavonoid)-
Synonyms 6,4'-Dihydroxyisoflavone-

Biological Activity: Insights from Related Coumestans

Due to the limited availability of quantitative data specifically for isosojagol, this section summarizes the biological activities of the well-researched coumestans, coumestrol and psoralidin, to provide a predictive framework for isosojagol's potential efficacy.

Estrogenic Activity

Coumestans are known to bind to estrogen receptors, ERα and ERβ, often with a higher affinity for ERβ. This selective binding may lead to differential physiological effects compared to estradiol.

Table 1: Estrogen Receptor Binding Affinity of Coumestrol

CompoundReceptorBinding Affinity (IC50)Relative Binding Affinity (RBA) vs. Estradiol
CoumestrolERα~75.7 nMVariable, reported up to 94%
CoumestrolERβData suggests higher affinity than for ERαVariable, reported up to 185%

Note: IC50 and RBA values can vary depending on the specific assay conditions.

Anti-inflammatory Activity

Psoralidin, a prenylated coumestan, has demonstrated significant anti-inflammatory properties through the modulation of key inflammatory pathways.

Table 2: Anti-inflammatory Effects of Psoralidin

ActivityModel SystemKey Findings
Inhibition of Pro-inflammatory CytokinesLPS-stimulated macrophagesDose-dependent reduction of TNF-α, IL-6, and IL-1β production.
Inhibition of Inflammatory MediatorsMurine macrophagesInhibition of nitric oxide (NO) and cyclooxygenase-2 (COX-2) expression.
Modulation of Signaling PathwaysVarious cell linesInhibition of NF-κB and PI3K/Akt signaling pathways.[1]
Antioxidant Activity

Phytoestrogens, in general, possess antioxidant properties due to their phenolic structure, which enables them to scavenge free radicals. While specific data for isosojagol is lacking, coumestans are expected to exhibit antioxidant activity.

Table 3: Antioxidant Potential of Related Isoflavonoids

AssayCompound ClassGeneral Outcome
DPPH Radical ScavengingIsoflavonesConcentration-dependent radical scavenging activity.
ABTS Radical ScavengingIsoflavonesEffective scavenging of ABTS radicals.

Potential Signaling Pathways

Based on studies of related coumestans and other phytoestrogens, isosojagol may modulate several critical intracellular signaling pathways.

Estrogen_Receptor_Signaling Isosojagol Isosojagol (or related Coumestan) ER Estrogen Receptor (ERα / ERβ) Isosojagol->ER Binds to ERE Estrogen Response Element (in DNA) ER->ERE Translocates to nucleus and binds Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiates Biological_Effects Physiological Response (e.g., cell proliferation, differentiation) Gene_Transcription->Biological_Effects Leads to

Estrogen Receptor Signaling Pathway

Anti_Inflammatory_Signaling cluster_inhibition Inhibitory Action Isosojagol Isosojagol (hypothesized) IKK IKK Complex Isosojagol->IKK Inhibits LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 LPS->TLR4 TLR4->IKK Activates NFkB NF-κB IKK->NFkB Activates Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB->Proinflammatory_Genes Induces Inflammation Inflammatory Response Proinflammatory_Genes->Inflammation

Anti-inflammatory Signaling Pathway

PI3K_Akt_Signaling cluster_inhibition_pi3k Potential Inhibition Isosojagol Isosojagol (potential action) PI3K PI3K Isosojagol->PI3K Inhibits Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes

PI3K/Akt Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of isosojagol and other phytoestrogens.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of isosojagol for ERα and ERβ.

Materials:

  • Recombinant human ERα and ERβ.

  • Radiolabeled estradiol ([³H]E2).

  • Test compound (isosojagol) at various concentrations.

  • Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).

  • Hydroxyapatite slurry.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of isosojagol and unlabeled estradiol (for standard curve).

  • In microcentrifuge tubes, combine a fixed concentration of recombinant ERα or ERβ with a fixed concentration of [³H]E2.

  • Add varying concentrations of isosojagol or unlabeled estradiol to the tubes.

  • Incubate the mixture for a specified time (e.g., 18-24 hours) at 4°C to reach equilibrium.

  • To separate bound from unbound ligand, add hydroxyapatite slurry and incubate for 15-20 minutes at 4°C with intermittent vortexing.

  • Centrifuge the tubes and discard the supernatant.

  • Wash the hydroxyapatite pellet with assay buffer multiple times.

  • Resuspend the final pellet in ethanol and transfer to a scintillation vial with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the concentration of isosojagol that inhibits 50% of the specific binding of [³H]E2 (IC50 value).

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production

Objective: To assess the ability of isosojagol to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophages.

Materials:

  • RAW 264.7 cells.

  • Complete DMEM medium.

  • LPS from E. coli.

  • Isosojagol at various concentrations.

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Sodium nitrite (for standard curve).

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of isosojagol for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent Part A and incubate for 10 minutes at room temperature in the dark.

  • Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Calculate the percentage inhibition of NO production by isosojagol.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of isosojagol.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

  • Isosojagol at various concentrations.

  • Ascorbic acid or Trolox as a positive control.

  • Methanol.

Procedure:

  • Prepare serial dilutions of isosojagol and the positive control in methanol.

  • In a 96-well plate, add a specific volume of each sample dilution.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value, which is the concentration of isosojagol required to scavenge 50% of the DPPH radicals.

Conclusion and Future Directions

Isosojagol, as a member of the coumestan class of phytoestrogens, holds significant promise for further scientific investigation. While direct experimental data on isosojagol is currently scarce, the extensive research on related compounds like coumestrol and psoralidin provides a strong rationale for exploring its potential estrogenic, anti-inflammatory, and antioxidant activities. The experimental protocols detailed in this guide offer a robust framework for initiating such studies. Future research should focus on isolating or synthesizing sufficient quantities of isosojagol to perform comprehensive in vitro and in vivo studies. Elucidating its precise binding affinities for estrogen receptors, its impact on key signaling pathways, and its efficacy in relevant disease models will be crucial steps in determining its potential as a novel therapeutic agent. This technical guide serves as a starting point to encourage and facilitate these much-needed investigations into the biological activities and therapeutic potential of isosojagol.

References

Foundational

Exploring the Antioxidant Properties of Isosojagol: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract Isosojagol is a naturally occurring prenylated coumestan, a class of isoflavonoids, found in plants such as the Sophora species and detec...

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Isosojagol is a naturally occurring prenylated coumestan, a class of isoflavonoids, found in plants such as the Sophora species and detected in foods like scarlet beans.[1][2][3] While structurally related to more extensively studied soy isoflavones, Isosojagol itself remains a sparsely researched compound, with limited experimental data available regarding its specific biological activities.[2] This technical guide provides a comprehensive overview of the known and theoretical antioxidant properties of Isosojagol. It details its chemical nature, discusses its potential antioxidant mechanisms by drawing parallels with related isoflavonoids, and outlines the standardized experimental protocols used to evaluate such properties. We explore the plausible involvement of key cellular defense pathways, such as the Nrf2/ARE signaling cascade, which are known to be modulated by other phenolic compounds. Due to the scarcity of direct quantitative data for Isosojagol, this paper presents comparative data from well-studied isoflavones to provide context and a framework for future research.

Introduction to Isosojagol

Isosojagol (CAS #: 94390-15-5) is a flavonoid belonging to the coumestan subclass.[2][3] Coumestans are characterized by a specific polycyclic aromatic structure formed from the oxidation of pterocarpans.[2][3] The chemical formula for Isosojagol is C₂₀H₁₆O₅, and its structure features a prenyl group, which can influence its lipophilicity and interaction with cellular membranes.[1]

While the metabolism of common soy isoflavones like daidzein into metabolites such as equol and O-desmethylangolensin (O-DMA) by gut microbiota is well-documented, a direct metabolic pathway from common dietary isoflavones to Isosojagol has not been established in the current literature.[4][5][6] Its presence in certain plants suggests a direct dietary origin.[1] The potential health benefits of isoflavones are often linked to their antioxidant and phytoestrogenic activities, making Isosojagol a molecule of interest for further investigation.[4][5]

Mechanisms of Antioxidant Action

The antioxidant activity of phenolic compounds like Isosojagol can be broadly categorized into two main mechanisms: direct radical scavenging and indirect cellular effects.

Direct Antioxidant Activity: Radical Scavenging

Phenolic compounds can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby stabilizing the reactive species. This activity is central to their antioxidant effect. Theoretical analysis using Density Functional Theory (DFT) suggests that coumestan-type compounds, including Isosojagol, possess radical scavenging capabilities.[1] The specific mechanism, whether through hydrogen atom transfer (HAT) or single electron transfer (SET), is a key determinant of a compound's antioxidant efficacy.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Prepare Isosojagol Stock (e.g., in DMSO or Ethanol) Serial Create Serial Dilutions of Isosojagol Compound->Serial Mix Mix Isosojagol Dilutions with Radical Solution Serial->Mix Radical Prepare Stable Radical Solution (e.g., DPPH or ABTS•+) Radical->Mix Standard Prepare Standard Antioxidant (e.g., Trolox, Ascorbic Acid) Standard->Mix Incubate Incubate in the Dark (Specific Time & Temp) Mix->Incubate Measure Measure Absorbance Change (e.g., at 517 nm for DPPH) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for DPPH and ABTS radical scavenging assays.

Indirect Antioxidant Activity: Modulation of Cellular Defenses

Beyond direct scavenging, many natural compounds protect cells from oxidative stress by upregulating endogenous antioxidant systems. This is often achieved through the activation of signaling pathways that control the expression of protective genes.

The Nrf2-ARE Signaling Pathway: A primary mechanism for cellular protection against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). When cells are exposed to oxidative stress or electrophilic compounds, Keap1 releases Nrf2, allowing it to translocate to the nucleus. There, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating the transcription of a suite of cytoprotective proteins, including:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (a potent antioxidant), free iron, and carbon monoxide.[8][9]

  • NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxification enzyme.[10]

  • Enzymes involved in glutathione (GSH) synthesis and regeneration, such as glutamate-cysteine ligase (GCL).[11]

While numerous phenolic compounds are known Nrf2 activators, direct experimental evidence confirming that Isosojagol specifically activates this pathway is currently lacking.[12] However, studies on compounds with similar names, such as Isorhapontigenin and Isoorientin (both sometimes abbreviated as "ISO"), have shown potent Nrf2/HO-1 activation, suggesting that this is a plausible, yet unconfirmed, mechanism for Isosojagol.[13][14]

Caption: Nrf2 pathway. Activation by Isosojagol is plausible but not yet confirmed.

Quantitative Antioxidant Capacity: Comparative Data

As of this writing, specific quantitative data from standardized antioxidant assays (e.g., DPPH, ABTS, ORAC) for Isosojagol are not available in peer-reviewed literature. To provide a relevant benchmark for researchers, the following tables summarize reported values for the well-characterized soy isoflavones daidzein and genistein, and the daidzein metabolite, equol.

Table 1: In Vitro Radical Scavenging Activity of Related Isoflavones

Compound Assay IC50 / Activity Value Reference / Notes
Soybean Extract DPPH IC50: 161.8 µg/mL [15]
Soybean Extract Hydroxyl Radical IC50: 33.5 ng/mL [15]
Daidzein H-ORAC 9.94 ± 0.45 mol TE/mol [16]
Genistein H-ORAC Lower than Daidzein [16]
Equol Multiple Assays Higher antioxidant activity than parent daidzein [17][18]

| 8-Hydroxydaidzein | ESR Spectroscopy | Most potent scavenger of hydroxyl & superoxide radicals |[18] |

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance required to scavenge 50% of the initial free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) and ORAC (Oxygen Radical Absorbance Capacity) values express antioxidant capacity relative to Trolox, a vitamin E analog.[16][19][20]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antioxidant properties of phytochemicals. These protocols are standardized and would be appropriate for the future evaluation of Isosojagol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color, showing maximum absorbance around 517 nm. When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity of the compound.[8]

Methodology:

  • Reagent Preparation: Prepare a working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to an absorbance of approximately 1.0 at 517 nm.[2]

  • Sample Preparation: Dissolve Isosojagol and a positive control (e.g., ascorbic acid, Trolox) in the same solvent to create stock solutions. Prepare a series of dilutions from these stocks.[8]

  • Reaction: Add a defined volume of the Isosojagol dilution to a larger volume of the DPPH working solution (e.g., 50 µL sample + 2.95 mL DPPH solution).[13]

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 20-30 minutes).[2][13]

  • Measurement: Measure the absorbance of the remaining DPPH at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH is also measured.[2]

  • Calculation: The percentage of radical scavenging activity (% Inhibition) is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[21]

  • IC50 Determination: Plot the % Inhibition against the concentration of Isosojagol. The IC50 value is determined from the resulting curve as the concentration required to achieve 50% inhibition.[22]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color with absorbance maxima at specific wavelengths (e.g., 734 nm). Antioxidants added to the pre-formed radical solution reduce the ABTS•+, causing a loss of color that is proportional to the antioxidant's activity.[23]

Methodology:

  • Radical Generation: Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate stock solution (e.g., 2.45 mM). Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[5][14]

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[14]

  • Reaction: Add a small volume of the Isosojagol sample to a large volume of the diluted ABTS•+ solution (e.g., 50 µL sample + 3 mL ABTS•+ solution).[14]

  • Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) in the dark.[14]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using various concentrations of Trolox, and the antioxidant capacity of the sample is expressed as the concentration of Trolox that would produce the same percentage of absorbance reduction.[19]

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within living cells. It provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization.[7]

Methodology:

  • Cell Culture: Plate adherent cells (e.g., HepG2, IEC-6) in a 96-well black, clear-bottom microplate and culture until they form a confluent monolayer.[24][25]

  • Loading: Wash the cells and incubate them with a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), along with the Isosojagol test compound at various concentrations. Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH.[7][24]

  • Induction of Oxidative Stress: After incubation, wash the cells to remove the excess probe and compound. Add a free radical generator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to induce intracellular ROS production.[7][19]

  • Measurement: The ROS generated by AAPH oxidize the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Analysis: The antioxidant capacity of Isosojagol is determined by its ability to suppress the AAPH-induced fluorescence in a dose-dependent manner compared to untreated control cells.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment & Loading cluster_stress_read Oxidative Stress & Measurement Seed Seed Adherent Cells in 96-well Plate Grow Culture to Confluence Seed->Grow Treat Treat Cells with Isosojagol and DCFH-DA Probe Grow->Treat Incubate Incubate for Uptake and De-esterification Treat->Incubate Wash Wash to Remove Excess Compound/Probe Incubate->Wash Stress Add Radical Initiator (e.g., AAPH) Wash->Stress Measure Measure Fluorescence (Oxidation of DCFH to DCF) Stress->Measure Analyze Analyze Data: Fluorescence vs. Time Measure->Analyze

Caption: A typical workflow for a cell-based antioxidant assay.

Antioxidant Enzyme Activity Assays

Principle: To assess the indirect antioxidant effects of Isosojagol, the activity of key antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) can be measured in cell lysates or tissue homogenates after treatment.[26][27]

Methodology:

  • Sample Preparation: Treat cells or animals with Isosojagol for a specified duration. Harvest cells or tissues and prepare a protein lysate via homogenization in a suitable buffer, followed by centrifugation to clear debris.[28][29]

  • Superoxide Dismutase (SOD) Activity: SOD activity is often measured using an indirect assay that involves a superoxide-generating system (e.g., xanthine/xanthine oxidase) and a superoxide detector (e.g., nitroblue tetrazolium, NBT). SOD in the sample competes for the superoxide radicals, inhibiting the reaction of the detector. The degree of inhibition is proportional to SOD activity.[1]

  • Catalase (CAT) Activity: CAT activity is typically determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) directly. The rate of decrease in absorbance at 240 nm, which corresponds to H₂O₂ concentration, is measured spectrophotometrically.[1][30]

  • Glutathione Peroxidase (GPx) Activity: GPx activity is commonly measured in a coupled reaction. GPx reduces an organic peroxide (e.g., tert-butyl hydroperoxide) using GSH, producing oxidized glutathione (GSSG). Glutathione reductase (GR) then reduces the GSSG back to GSH, consuming NADPH in the process. The rate of NADPH disappearance is monitored at 340 nm and is proportional to GPx activity.[31]

Conclusion and Future Directions

Isosojagol presents an intriguing subject for antioxidant research due to its classification as a prenylated coumestan. While theoretical models support its potential for direct radical scavenging, a significant gap exists in the experimental validation of its antioxidant properties. There is a clear need for foundational research to quantify its activity using standardized assays such as DPPH, ABTS, and ORAC.

Furthermore, exploring its impact on cellular systems is critical. Future studies should focus on its bioavailability and its ability to modulate endogenous antioxidant defenses, particularly the Nrf2/HO-1 signaling pathway. Clarifying whether Isosojagol can activate this key protective mechanism will be a significant step in understanding its potential therapeutic value. The detailed protocols and comparative data provided in this guide serve as a robust framework for initiating these much-needed investigations into the antioxidant profile of Isosojagol.

References

Exploratory

Isosojagol's Role in Plant Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Isosojagol, an isoflavonoid found in leguminous plants, plays a multifaceted role in plant secondary metabolism. As a key player in plant defense a...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosojagol, an isoflavonoid found in leguminous plants, plays a multifaceted role in plant secondary metabolism. As a key player in plant defense and symbiotic interactions, understanding its biosynthesis, regulation, and signaling pathways is critical for advancements in agriculture and pharmacology. This technical guide provides an in-depth overview of the current knowledge on isosojagol, focusing on its biosynthetic pathway, its influence on other metabolic processes, and its function as a signaling molecule. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of key pathways to facilitate further research and application.

Introduction to Isosojagol and its Significance

Isosojagol is a member of the isoflavonoid class of secondary metabolites, which are predominantly found in leguminous plants.[1][2] These compounds are crucial for plant survival and interaction with the environment. Isoflavonoids, including isosojagol, are recognized for their roles as phytoalexins, which are antimicrobial compounds produced by plants to defend against pathogenic microbes.[1] Furthermore, they act as essential signaling molecules in the establishment of symbiotic relationships with nitrogen-fixing rhizobia.[1] The structural similarities of isoflavonoids to human estrogens have also led to significant interest in their potential health benefits, earning them the classification of phytoestrogens.[1][3]

Biosynthesis of Isosojagol

The biosynthesis of isoflavonoids is a complex process that originates from the phenylpropanoid pathway.[2][3] The direct precursor to isosojagol is daidzein, which itself is synthesized from L-phenylalanine.[2] While the precise enzymatic step for the isomerization of daidzein to isosojagol is not yet fully elucidated, the pathway leading to daidzein is well-characterized.

The biosynthesis of daidzein begins with the conversion of L-phenylalanine to p-coumaroyl-CoA through the action of three enzymes: phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl:CoA-ligase (4CL).[2] Subsequently, chalcone synthase (CHS) and chalcone reductase (CHR) facilitate the formation of trihydroxychalcone from p-coumaroyl-CoA and three molecules of malonyl-CoA.[2] Chalcone isomerase (CHI) then converts trihydroxychalcone to liquiritigenin.[2]

The key step in the formation of the isoflavonoid skeleton is the conversion of liquiritigenin to 2-hydroxyisoflavanone, a reaction catalyzed by the cytochrome P450 enzyme, 2-hydroxyisoflavanone synthase (IFS).[1][2] Finally, 2-hydroxyisoflavanone dehydratase (HID) catalyzes the dehydration of 2-hydroxyisoflavanone to yield daidzein.[1][4] It is hypothesized that an isomerase or a related enzymatic activity is responsible for the subsequent conversion of daidzein to isosojagol.

Isoflavonoid_Biosynthesis Phe L-Phenylalanine PAL_C4H_4CL PAL, C4H, 4CL Phe->PAL_C4H_4CL pCoumaroyl_CoA p-Coumaroyl-CoA CHS_CHR CHS, CHR pCoumaroyl_CoA->CHS_CHR Trihydroxychalcone Trihydroxychalcone CHI CHI Trihydroxychalcone->CHI Liquiritigenin Liquiritigenin IFS IFS Liquiritigenin->IFS two_Hydroxyisoflavanone 2-Hydroxyisoflavanone HID HID two_Hydroxyisoflavanone->HID Daidzein Daidzein Isomerase Isomerase (putative) Daidzein->Isomerase Isosojagol Isosojagol PAL_C4H_4CL->pCoumaroyl_CoA CHS_CHR->Trihydroxychalcone CHI->Liquiritigenin IFS->two_Hydroxyisoflavanone HID->Daidzein Isomerase->Isosojagol

Figure 1: Biosynthetic pathway leading to Isosojagol.

Role of Isosojagol in Plant Secondary Metabolism

Phytoalexin Activity

Isoflavonoids, as a class, are well-documented phytoalexins, exhibiting antimicrobial properties against a range of plant pathogens.[1] Daidzein, the precursor to isosojagol, is a known phytoalexin. It is therefore highly probable that isosojagol also contributes to the plant's defense arsenal. The production of these compounds is often induced in response to pathogen attack, accumulating at the site of infection to inhibit microbial growth.

Signaling in Symbiosis

One of the most critical roles of isoflavonoids is in mediating the symbiotic relationship between legumes and nitrogen-fixing rhizobia.[1] Legume roots release isoflavonoids into the rhizosphere, which act as chemoattractants for rhizobia and induce the expression of bacterial nod genes.[5][6] This signaling cascade is essential for the formation of root nodules, where atmospheric nitrogen is converted into a form usable by the plant. While specific studies on isosojagol as a chemoattractant are limited, its structural similarity to other signaling isoflavonoids suggests a potential role in this process.

Nodulation_Signaling Legume_Root Legume Root Isosojagol Isosojagol (and other isoflavonoids) Legume_Root->Isosojagol Exudation Root_Hair_Curling Root Hair Curling Legume_Root->Root_Hair_Curling Rhizobia Rhizobia Isosojagol->Rhizobia Chemoattraction & Nod Gene Induction Nod_Factors Nod Factors Rhizobia->Nod_Factors Synthesis Nod_Factors->Legume_Root Signal Perception Infection_Thread Infection Thread Formation Root_Hair_Curling->Infection_Thread Nodule_Development Nodule Development Infection_Thread->Nodule_Development

Figure 2: Role of isoflavonoids in nodulation signaling.

Quantitative Data on Isosojagol's Effects

Specific quantitative data on the effects of isosojagol on plant secondary metabolism are currently scarce in the literature. Most studies focus on the broader class of isoflavonoids or more abundant isomers like daidzein and genistein. The tables below present a summary of the types of quantitative data that are typically collected for isoflavonoids and would be relevant for future studies on isosojagol.

Table 1: Hypothetical Quantitative Effects of Isosojagol on Phytoalexin Production

TreatmentPathogenTarget MetaboliteFold Change (Isosojagol vs. Control)Reference
Isosojagol (10 µM)Phytophthora sojaeGlyceollinData not available-
Isosojagol (50 µM)Fusarium oxysporumPhaseollinData not available-

Table 2: Hypothetical Quantitative Effects of Isosojagol on Nodulation Gene Expression

GeneTreatmentFold Change in Expression (Isosojagol vs. Control)Plant SpeciesReference
NodAIsosojagol (1 µM)Data not availableRhizobium leguminosarum-
NINIsosojagol (1 µM)Data not availableMedicago truncatula-

Experimental Protocols

Detailed experimental protocols specifically for the analysis of isosojagol are not widely published. However, methodologies developed for the broader class of isoflavonoids can be readily adapted.

Extraction of Isoflavonoids from Plant Tissue
  • Sample Preparation: Freeze-dry plant tissue (e.g., roots, leaves) and grind to a fine powder.

  • Extraction Solvent: Use an 80% methanol (MeOH) in water solution.

  • Extraction Procedure:

    • Add 10 mL of 80% MeOH to 100 mg of powdered plant tissue.

    • Sonicate the mixture for 30 minutes at room temperature.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet two more times.

    • Pool the supernatants and evaporate to dryness under vacuum.

  • Sample Reconstitution: Re-dissolve the dried extract in a known volume of 80% MeOH for analysis.

Extraction_Workflow Start Plant Tissue Freeze_Dry Freeze-dry and Grind Start->Freeze_Dry Extraction Extract with 80% Methanol (Sonication) Freeze_Dry->Extraction Centrifuge Centrifuge Extraction->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Repeat_Extraction Repeat Extraction (2x) Centrifuge->Repeat_Extraction Pellet Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Repeat_Extraction->Extraction Reconstitute Reconstitute in 80% Methanol Evaporate->Reconstitute Analysis HPLC-MS/MS Analysis Reconstitute->Analysis

Figure 3: Experimental workflow for isoflavonoid extraction.
Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

  • Chromatographic System: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, increasing linearly over time to elute compounds of increasing hydrophobicity.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of isoflavonoids.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from pure isosojagol standard.

Conclusion and Future Directions

Isosojagol, as an isoflavonoid, is positioned at the crossroads of crucial plant metabolic and signaling pathways. Its roles in plant defense and symbiotic interactions underscore its importance in plant fitness and agricultural productivity. While the broader functions of isoflavonoids are well-established, specific research on isosojagol is needed to fully elucidate its unique contributions. Future research should focus on:

  • Identifying the specific enzyme(s) responsible for the conversion of daidzein to isosojagol.

  • Generating quantitative data on the accumulation of isosojagol in response to various biotic and abiotic stresses.

  • Investigating the specific signaling pathways activated by isosojagol in both plant defense and nodulation.

  • Developing and validating specific analytical methods for the routine quantification of isosojagol in complex plant matrices.

A deeper understanding of isosojagol's role will not only advance our fundamental knowledge of plant secondary metabolism but also open new avenues for the development of crops with enhanced disease resistance and nitrogen fixation capabilities, as well as for the discovery of novel bioactive compounds for pharmaceutical applications.

References

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship of Bioactive Isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of isoxazole derivatives, with a focus on their antican...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of isoxazole derivatives, with a focus on their anticancer and anti-inflammatory properties. The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Understanding the relationship between the chemical structure of isoxazole derivatives and their biological activity is crucial for the rational design of novel and more potent therapeutic agents.

Anticancer Activity of Isoxazole Derivatives: Structure-Activity Relationship

Isoxazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of kinases, disruption of tubulin polymerization, and induction of apoptosis. The following tables summarize the quantitative SAR data for several series of isoxazole derivatives against various cancer cell lines.

SAR of 4-(Trifluoromethyl)isoxazole Derivatives against Breast and Prostate Cancer Cell Lines

The introduction of a trifluoromethyl (CF3) group at the 4-position of the isoxazole ring has been explored for its potential to enhance anticancer activity. The following table presents the half-maximal inhibitory concentration (IC50) values of a series of 3,5-disubstituted-4-(trifluoromethyl)isoxazoles.

Compound IDR1 (at 3-position)R2 (at 5-position)MCF-7 IC50 (µM)4T1 IC50 (µM)PC-3 IC50 (µM)
TTI-1 3,4-dimethoxyphenylphenyl>200>200>200
TTI-2 3,4-dimethoxyphenylfuran-2-yl16.511.219.8
TTI-4 3,4-dimethoxyphenylthiophen-2-yl2.634.516.72
TTI-6 4-methoxyphenylthiophen-2-yl5.327.899.14
TTI-9 4-fluorophenylthiophen-2-yl8.1710.412.3

Data compiled from studies on the anticancer activities of novel isoxazole derivatives.[1]

Key SAR Insights:

  • The nature of the substituent at the 5-position of the isoxazole ring significantly influences the anticancer activity.

  • Replacing the phenyl ring at the 5-position with a furan or thiophene ring generally enhances cytotoxicity.

  • A thiophene ring at the 5-position (as in TTI-4, TTI-6, and TTI-9) appears to be particularly favorable for activity against MCF-7, 4T1, and PC-3 cell lines.

  • The substitution pattern on the phenyl ring at the 3-position also modulates activity, with the 3,4-dimethoxy substitution (TTI-4) showing the highest potency in this series.

SAR of Isoxazole-Carboxamide Derivatives against Cervical, Liver, and Breast Cancer Cell Lines

Amide derivatives of isoxazole-4-carboxylic acid represent another important class of anticancer agents. The table below shows the cytotoxic activity of a series of N-aryl-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides.

| Compound ID | R (Aryl Substituent) | HeLa IC50 (µg/mL) | Hep3B IC50 (µg/mL) | MCF-7 IC50 (µg/mL) | | :--- | :--- | :--- | :--- | :--- | :--- | | 2a | phenyl | 42.11 | >50 | 39.80 | | 2d | 4-chlorophenyl | 15.48 | 23.01 | >50 | | 2e | 4-fluorophenyl | 18.62 | 23.89 | >50 | | 2g | 4-methylphenyl | 35.78 | 41.23 | 45.67 |

Data extracted from studies on the synthesis and biological evaluation of novel isoxazole-amide analogues.[2]

Key SAR Insights:

  • The presence and position of substituents on the N-aryl ring play a critical role in determining the cytotoxic potency.

  • Electron-withdrawing groups, such as chloro (2d) and fluoro (2e) at the para-position of the N-aryl ring, significantly enhance the activity against HeLa and Hep3B cells compared to the unsubstituted analog (2a).

  • An electron-donating group like methyl (2g) at the para-position results in moderate activity across all three cell lines.

Anti-inflammatory Activity of Isoxazole Derivatives: Structure-Activity Relationship

Isoxazole derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of inflammatory mediators. The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.

SAR of Indolyl-Isoxazole Derivatives

The following table presents the anti-inflammatory activity of a series of indolyl-isoxazole derivatives as a percentage of edema inhibition in the carrageenan-induced rat paw edema model.

Compound IDSubstituent on Indole Ring% Edema Inhibition
II-1 H36.6
II-2 5-chloro58.2
II-3 5-bromo65.4
II-4 5-fluoro73.7
II-5 5-methyl42.1

Data from studies on the anti-inflammatory evaluation of isoxazole derivatives.[3]

Key SAR Insights:

  • Substitution on the indole ring significantly impacts the anti-inflammatory activity.

  • Electron-withdrawing halogen substituents at the 5-position of the indole ring enhance the anti-inflammatory effect, with the fluoro-substituted compound (II-4) showing the highest activity.

  • An electron-donating methyl group at the 5-position (II-5) provides only a modest increase in activity compared to the unsubstituted analog (II-1).

Experimental Protocols

General Synthesis of 3,5-Disubstituted Isoxazole Derivatives

A common and versatile method for the synthesis of 3,5-disubstituted isoxazoles is through the 1,3-dipolar cycloaddition reaction of a nitrile oxide with an alkyne. Another prevalent method involves the cyclization of chalcones with hydroxylamine hydrochloride.

Protocol for Synthesis via Chalcone Cyclization:

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • To a solution of an appropriate acetophenone (10 mmol) and a substituted aromatic aldehyde (10 mmol) in ethanol (20 mL), an aqueous solution of sodium hydroxide (40%, 10 mL) is added dropwise with constant stirring at room temperature.

    • The reaction mixture is stirred for 2-4 hours and then poured into crushed ice.

    • The precipitated solid (chalcone) is filtered, washed with cold water until neutral, dried, and recrystallized from ethanol.

  • Isoxazole Formation:

    • A mixture of the synthesized chalcone (5 mmol) and hydroxylamine hydrochloride (7.5 mmol) in ethanol (25 mL) is refluxed in the presence of a base (e.g., sodium acetate or potassium hydroxide) for 6-8 hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • After completion, the reaction mixture is cooled, and the product is precipitated by adding cold water.

    • The solid is filtered, washed with water, dried, and purified by column chromatography or recrystallization to yield the desired 3,5-disubstituted isoxazole derivative.[4]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[5][6]

Protocol:

  • Cell Seeding:

    • Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[7]

  • Compound Treatment:

    • The isoxazole derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations.

    • The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization:

    • The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.[8][9][10][11][12]

Protocol:

  • Animal Acclimatization and Grouping:

    • Wistar albino rats are acclimatized for one week and then divided into groups (e.g., control, standard drug, and test compound groups).

  • Compound Administration:

    • The test isoxazole derivatives are administered orally or intraperitoneally at a specific dose. The standard drug group receives a known anti-inflammatory agent (e.g., indomethacin or diclofenac sodium), and the control group receives the vehicle.

  • Induction of Inflammation:

    • One hour after the administration of the test compounds, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement:

    • The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Edema Inhibition:

    • The percentage of inhibition of edema is calculated for each group relative to the control group.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway: Apoptosis Induction by Anticancer Isoxazole Derivatives

Many isoxazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). Below is a simplified representation of the intrinsic apoptotic pathway that can be activated by these compounds.

G Isoxazole Anticancer Isoxazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Isoxazole->Bcl2 Inhibits Bax Bax/Bak (Pro-apoptotic) Isoxazole->Bax Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bcl2->Bax Bax->Mitochondrion Forms pore Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Caspase9 Pro-caspase-9 Apaf1->Caspase9 Caspase3 Pro-caspase-3 Apoptosome->Caspase3 Activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway activated by isoxazole derivatives.

Signaling Pathway: Inhibition of Inflammatory Mediators

The anti-inflammatory action of isoxazole derivatives can involve the inhibition of key enzymes like cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines.

G InflammatoryStimuli Inflammatory Stimuli (e.g., Carrageenan) PLA2 Phospholipase A2 InflammatoryStimuli->PLA2 Activates NFkB NF-κB Pathway InflammatoryStimuli->NFkB Activates CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid via PLA2 Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins via COX-2 COX2 COX-2 Inflammation Inflammation Prostaglandins->Inflammation NFkB->COX2 Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Cytokines->Inflammation Isoxazole Anti-inflammatory Isoxazole Derivative Isoxazole->COX2 Inhibits Isoxazole->NFkB Inhibits

Caption: Inhibition of inflammatory pathways by isoxazole derivatives.

Experimental Workflow for SAR Studies of Isoxazole Derivatives

The following diagram illustrates a typical workflow for conducting structure-activity relationship studies of novel isoxazole derivatives.

G Design Design of Isoxazole Analogs Synthesis Chemical Synthesis and Purification Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization InVitro In Vitro Biological Screening (e.g., MTT Assay) Characterization->InVitro SAR Structure-Activity Relationship Analysis InVitro->SAR LeadIdentification Lead Compound Identification SAR->LeadIdentification Optimization Lead Optimization SAR->Optimization InVivo In Vivo Testing (e.g., Paw Edema Model) LeadIdentification->InVivo InVivo->SAR Optimization->Design Iterative Improvement

Caption: Experimental workflow for SAR studies of isoxazole derivatives.

References

Exploratory

Isosojagol: A Technical Guide to its Natural Sources, Distribution, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals Introduction Isosojagol is a naturally occurring coumestan, a subclass of isoflavonoids characterized by a benzofuro[3,2-c]chromen-6-one core structure. The...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosojagol is a naturally occurring coumestan, a subclass of isoflavonoids characterized by a benzofuro[3,2-c]chromen-6-one core structure. These compounds are phytoestrogens, plant-derived molecules that can exert estrogen-like effects in animals and humans. The interest in Isosojagol and other coumestans stems from their potential roles in human health and disease, including their antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the natural sources, distribution, and biological interactions of Isosojagol, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

Natural Sources and Distribution of Isosojagol

Isosojagol is primarily found in plants belonging to the Leguminosae (Fabaceae) family, which includes a wide variety of beans, peas, and clovers. While specific quantitative data for Isosojagol is limited in the available literature, the distribution of its parent compounds, coumestans, and the broader class of isoflavonoids is well-documented.

Coumestans, including the well-studied coumestrol, are often found in higher concentrations in response to plant stressors such as fungal infections or insect damage. The highest concentrations of coumestrol have been reported in clover, certain types of chickpeas, and alfalfa sprouts.

Quantitative Distribution of Isoflavonoids and Coumestans in Various Plant Sources

The following table summarizes the quantitative data available for total isoflavones and coumestrol in various plant sources. It is important to note that the concentration of these compounds can vary significantly depending on the plant cultivar, growing conditions, and analytical methods used. Specific quantitative data for Isosojagol remains a key area for future research.

Plant SourcePlant PartCompound(s) QuantifiedConcentration Range (µg/g dry weight)Reference(s)
Soybean (Glycine max)SeedsTotal Isoflavones551.15 - 7584.07[1]
Alfalfa (Medicago sativa)SproutsCoumestrolHigh concentration (specific value not provided)
Red Clover (Trifolium pratense)Aerial partsTotal IsoflavonesHigh concentration (specific value not provided)[2]
Scarlet Runner Bean (Phaseolus coccineus)Seeds, PodsGeneral Phenolic CompoundsHigh concentration (specific value not provided)
Chickpea (Cicer arietinum 'Kala Chana')SeedsCoumestrolHigh concentration (specific value not provided)

Experimental Protocols

The extraction, isolation, and quantification of Isosojagol from plant matrices require specific and sensitive analytical techniques. The following sections detail generalized experimental protocols based on established methods for isoflavonoid analysis.

Extraction of Isosojagol from Plant Material

Objective: To extract Isosojagol and other isoflavonoids from plant tissue for subsequent analysis.

Materials:

  • Dried and powdered plant material

  • Solvent: 80% Methanol or 80% Ethanol

  • Ultrasonic bath or shaker

  • Centrifuge

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) cartridges (C18)

Protocol:

  • Sample Preparation: Air-dry the plant material at room temperature or in a low-temperature oven (40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh a known amount of the powdered plant material (e.g., 1-5 g) and place it in a flask.

    • Add a specific volume of the extraction solvent (e.g., 20-50 mL of 80% methanol) to achieve a solid-to-solvent ratio of approximately 1:10 to 1:20.

    • Perform extraction using one of the following methods:

      • Ultrasonication: Place the flask in an ultrasonic bath for 30-60 minutes at a controlled temperature.

      • Maceration: Shake the mixture on a mechanical shaker for 24-48 hours at room temperature.

  • Filtration and Concentration:

    • Separate the extract from the solid residue by centrifugation (e.g., 4000 rpm for 15 minutes) followed by filtration through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times to ensure complete extraction.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Purification (Optional but Recommended):

    • Dissolve the concentrated extract in a small volume of the initial solvent.

    • Perform Solid-Phase Extraction (SPE) using a C18 cartridge to remove interfering substances.

    • Condition the cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low-polarity solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.

    • Elute the isoflavonoids, including Isosojagol, with a higher concentration of methanol or acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase for analysis.

Quantification of Isosojagol by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify Isosojagol in the plant extract.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid or acetic acid (Solvent A). A typical gradient might be:

    • 0-5 min: 10-30% B

    • 5-25 min: 30-70% B

    • 25-30 min: 70-10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection Wavelength: Isoflavonoids are typically detected between 254 and 280 nm. A Diode Array Detector allows for the acquisition of the full UV spectrum for peak identification.

  • Injection Volume: 10-20 µL

Quantification:

  • Prepare a calibration curve using a certified standard of Isosojagol at various concentrations.

  • Inject the prepared sample extract into the HPLC system.

  • Identify the Isosojagol peak based on its retention time compared to the standard.

  • Quantify the amount of Isosojagol in the sample by comparing its peak area to the calibration curve.

Quantification of Isosojagol by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To provide a highly sensitive and selective method for the quantification of Isosojagol.

Instrumentation:

  • Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Chromatographic Conditions:

  • Similar mobile phase and gradient as for HPLC, but with a lower flow rate (e.g., 0.2-0.4 mL/min) suitable for the MS interface.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • Precursor Ion: The molecular ion [M-H]⁻ or [M+H]⁺ of Isosojagol.

    • Product Ions: Specific fragment ions of Isosojagol generated by collision-induced dissociation (CID).

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Quantification:

  • Develop an MRM method using a certified standard of Isosojagol to determine the optimal precursor and product ion transitions and collision energies.

  • Prepare a calibration curve using the standard.

  • Analyze the sample extract using the developed LC-MS/MS method.

  • Quantify Isosojagol based on the peak area of the specific MRM transition.

Signaling Pathways and Biological Interactions

Isosojagol, as a phytoestrogen, is known to interact with various biological pathways, primarily through its binding to estrogen receptors. While specific research on Isosojagol is limited, the biological activities of the closely related and well-studied coumestan, coumestrol, provide significant insights into the potential mechanisms of action for Isosojagol.

Biosynthesis of Isosojagol

Isosojagol is biosynthesized from the isoflavone daidzein through a series of enzymatic reactions. This pathway is part of the broader phenylpropanoid pathway in plants.

G Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid Liquiritigenin Liquiritigenin p_Coumaric_acid->Liquiritigenin Daidzein Daidzein Liquiritigenin->Daidzein Dihydrodaidzein Dihydrodaidzein Daidzein->Dihydrodaidzein Pterocarpan_intermediate Pterocarpan Intermediate Dihydrodaidzein->Pterocarpan_intermediate Isosojagol Isosojagol Pterocarpan_intermediate->Isosojagol Oxidation G Isosojagol Isosojagol ER_alpha ERα Isosojagol->ER_alpha ER_beta ERβ Isosojagol->ER_beta ERE Estrogen Response Element (in DNA) ER_alpha->ERE ER_beta->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription Biological_Effects Biological Effects Gene_Transcription->Biological_Effects G Isosojagol Isosojagol PI3K PI3K Isosojagol->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival G Isosojagol Isosojagol Ras Ras Isosojagol->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

References

Foundational

Isosojagol: An In-Depth Technical Guide on its Potential as a Biomarker

For Researchers, Scientists, and Drug Development Professionals Abstract Isosojagol, a member of the coumestan class of isoflavonoids, has been identified in edible plants such as pulses and scarlet beans. While research...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosojagol, a member of the coumestan class of isoflavonoids, has been identified in edible plants such as pulses and scarlet beans. While research on this specific compound is in its nascent stages, its presence in the human diet suggests a potential role as a biomarker of consumption for these food groups. This technical guide provides a comprehensive overview of isoflavone metabolism as a basis for understanding the fate of Isosojagol in the body. It delves into the limited existing knowledge on Isosojagol and its related compound, Sojagol, and explores the workflows and methodologies required to validate its potential as a dietary or clinical biomarker. This document aims to serve as a foundational resource for researchers and professionals in drug development and nutritional science who are interested in the untapped potential of this isoflavonoid.

Introduction to Isoflavonoids

Isoflavonoids are a subclass of polyphenolic compounds, commonly referred to as phytoestrogens due to their structural similarity to mammalian estrogen. They are predominantly found in leguminous plants, with soybeans being a particularly rich source. The consumption of isoflavone-rich foods has been associated with a variety of health benefits.

Isosojagol is a specific type of isoflavonoid belonging to the coumestan group, which are characterized by a distinct four-ring heterocyclic structure. It has been detected in pulses and scarlet beans (Phaseolus coccineus), suggesting it could serve as a specific biomarker for the intake of these foods.[1][2][3]

Metabolism of Isoflavones

The biological activity and bioavailability of isoflavonoids are heavily dependent on their metabolism, which primarily occurs in the intestine and liver. The gut microbiota plays a crucial role in the transformation of these compounds into more biologically active forms.[4]

General Metabolic Pathway

Upon ingestion, isoflavone glycosides are hydrolyzed by intestinal glucosidases to their aglycone forms (e.g., daidzein, genistein). These aglycones can then be absorbed or further metabolized by the gut microbiota into various metabolites.[4][5] Phase I and II metabolic reactions occur in the intestine and liver, leading to the circulation of isoflavones primarily as glucuronide and sulfate esters.[6] The final metabolites are then excreted, mainly in the urine.[4]

Isoflavone_Metabolism Ingestion Dietary Isoflavone Glycosides Intestine Small Intestine Ingestion->Intestine Hydrolysis by β-glucosidases Aglycones Isoflavone Aglycones Intestine->Aglycones Microbiota Gut Microbiota Metabolism Aglycones->Microbiota Absorption1 Absorption Aglycones->Absorption1 Metabolites Metabolites (e.g., Equol, O-DMA) Microbiota->Metabolites Absorption2 Absorption Metabolites->Absorption2 Liver Liver (Phase I & II Metabolism) Absorption1->Liver Absorption2->Liver Circulation Systemic Circulation (Conjugated forms) Liver->Circulation Excretion Urinary Excretion Circulation->Excretion

Figure 1. General metabolic pathway of dietary isoflavones.

Key Metabolic Enzymes and Metabolites

The transformation of isoflavones is a multi-step process involving various enzymes, primarily of microbial origin.

Precursor IsoflavoneKey Metabolites
DaidzeinDihydrodaidzein, Equol, O-desmethylangolensin (O-DMA)[5]
GenisteinDihydrogenistein, 6'-OH-O-DMA[5]
GlyciteinDihydroglycitein, 5'-methoxy-O-DMA[5]

Isosojagol and its Biomarker Potential

Chemical Structure and Properties

Isosojagol is a coumestan with the chemical formula C20H16O5.[1] Its structure is characterized by a planar tetracyclic system.

Potential as a Dietary Biomarker

The detection of Isosojagol in specific food sources like scarlet beans makes it a candidate for a dietary biomarker.[1][2][3] A reliable biomarker for the consumption of these foods could be valuable in nutritional epidemiology to accurately assess dietary intake and its correlation with health outcomes.

Related Compound: Sojagol

Research on the related compound, Sojagol, which has been isolated from mung beans, has suggested its potential as a mineralocorticoid receptor (MR) antagonist.[7][8] In silico studies have shown that Sojagol may interact with the MR at key binding sites, suggesting a possible role in modulating blood pressure and inflammation.[7][8] This highlights a potential avenue for future research into the biological activities of Isosojagol.

Workflow for Biomarker Validation

The validation of a new biomarker, such as Isosojagol, is a rigorous process that involves several key stages, from initial discovery to clinical validation.

Biomarker_Validation_Workflow Discovery Discovery (Identification of Candidate Biomarker) Analytical Analytical Validation (Assay Development & Optimization) Discovery->Analytical Develop robust detection method Clinical Clinical Validation (Evaluation in Relevant Populations) Analytical->Clinical Test in case-control studies Utility Clinical Utility (Assessment of Impact on Outcomes) Clinical->Utility Evaluate clinical benefit

Figure 2. A simplified workflow for biomarker validation.

Experimental Protocols

General Protocol for Isoflavone Analysis by HPLC

This protocol outlines a general procedure for the extraction and quantification of isoflavones from plasma or urine.

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge with methanol followed by water.
  • Load the pre-treated sample (e.g., plasma with β-glucuronidase/sulfatase).
  • Wash the cartridge with water to remove interferences.
  • Elute the isoflavones with methanol.
  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. HPLC-UV/MS Analysis:

  • Column: C18 reverse-phase column.
  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
  • Flow Rate: 0.5 mL/min.
  • Detection: UV detector at 260 nm or a mass spectrometer in negative ion mode.
  • Quantification: Use an external standard curve with purified isoflavone standards.

Quantitative Data

As of the current literature, there is a lack of quantitative data on the concentration of Isosojagol in biological fluids or tissues. To provide context, the table below shows typical concentrations of the well-studied isoflavones, daidzein and genistein, in human plasma after soy consumption.

IsoflavonePlasma Concentration (ng/mL) after Soy Intake
Daidzein50 - 800
Genistein100 - 1000

Note: These values can vary significantly based on the individual's metabolism and the amount of soy consumed.

Conclusion and Future Directions

Isosojagol represents an understudied isoflavonoid with potential as a specific dietary biomarker for the consumption of pulses and scarlet beans. While direct evidence of its biological activity is currently lacking, research on the related compound Sojagol suggests that it may possess interesting pharmacological properties.

Future research should focus on:

  • Developing and validating a sensitive and specific analytical method for the quantification of Isosojagol in biological samples.

  • Conducting controlled dietary intervention studies to establish the correlation between the intake of Isosojagol-containing foods and its levels in blood and urine.

  • Investigating the metabolism and potential biological activities of Isosojagol using in vitro and in vivo models.

The elucidation of the role of Isosojagol as a biomarker and potential bioactive compound holds promise for the fields of nutrition, preventive medicine, and drug discovery.

References

Protocols & Analytical Methods

Method

Synthesis of Isosojagol for Research Applications: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract Isosojagol, also known as Glycitein (7,4'-dihydroxy-6-methoxyisoflavone), is a naturally occurring isoflavone found in soy products. It has garnere...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosojagol, also known as Glycitein (7,4'-dihydroxy-6-methoxyisoflavone), is a naturally occurring isoflavone found in soy products. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including estrogenic, antioxidant, and anti-cancer activities. This document provides detailed application notes and experimental protocols for the chemical synthesis of Isosojagol for research purposes. The methodologies outlined herein are based on established synthetic routes, offering a reproducible procedure for obtaining high-purity Isosojagol for in vitro and in vivo studies. Additionally, this document summarizes the key biological activities of Isosojagol and illustrates its proposed signaling pathways.

Chemical Synthesis of Isosojagol

The synthesis of Isosojagol can be efficiently achieved through a microwave-assisted procedure starting from 3-hydroxy-4-methoxybenzaldehyde. The overall synthetic scheme involves the formation of a deoxybenzoin intermediate followed by cyclization to yield the isoflavone core.

Synthesis Workflow

The synthesis proceeds in two main stages:

  • Synthesis of 2,4,4'-trihydroxy-5-methoxydeoxybenzoin (5): This intermediate is prepared from 4-methoxyresorcinol (3) and 4-hydroxyphenylacetic acid.

  • Cyclization to Isosojagol (Glycitein) (6): The deoxybenzoin intermediate undergoes a microwave-assisted cyclization to form the final product.

Synthesis_Workflow cluster_step1 Step 1: Deoxybenzoin Formation cluster_step2 Step 2: Isoflavone Cyclization 3-hydroxy-4-methoxybenzaldehyde 3-hydroxy-4-methoxybenzaldehyde 4-methoxyresorcinol 4-methoxyresorcinol 3-hydroxy-4-methoxybenzaldehyde->4-methoxyresorcinol Oxidation Deoxybenzoin_Intermediate Deoxybenzoin_Intermediate 4-methoxyresorcinol->Deoxybenzoin_Intermediate Condensation 4-hydroxyphenylacetic_acid 4-hydroxyphenylacetic_acid 4-hydroxyphenylacetic_acid->Deoxybenzoin_Intermediate Deoxybenzoin_Intermediate_2 Deoxybenzoin Intermediate Isosojagol Isosojagol (Glycitein) Deoxybenzoin_Intermediate_2->Isosojagol Microwave-assisted Cyclization

Caption: Overall workflow for the synthesis of Isosojagol.
Experimental Protocols

Protocol 1: Synthesis of 2,4,4'-trihydroxy-5-methoxydeoxybenzoin (Intermediate 5)

This protocol is adapted from the method described by Kraus and Huo.

Materials:

  • 4-Methoxyresorcinol (3)

  • 4-Hydroxyphenylacetic acid

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-methoxyresorcinol (1.0 eq) and 4-hydroxyphenylacetic acid (1.1 eq) in a suitable solvent, add boron trifluoride diethyl etherate (BF₃·OEt₂) (2.5 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield 2,4,4'-trihydroxy-5-methoxydeoxybenzoin.

Protocol 2: Microwave-Assisted Synthesis of Isosojagol (Glycitein) (6)

Materials:

  • 2,4,4'-trihydroxy-5-methoxydeoxybenzoin (5)

  • N,N-Dimethylformamide (DMF)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Methanesulfonyl chloride (MsCl)

  • Ethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol

Procedure:

  • In a microwave-safe vessel, dissolve 2,4,4'-trihydroxy-5-methoxydeoxybenzoin (1.0 eq) in N,N-dimethylformamide.

  • Add boron trifluoride diethyl etherate and methanesulfonyl chloride to the solution.

  • Heat the reaction mixture in a microwave reactor at a specified power and time (e.g., 40% power for 70 seconds)[1].

  • After cooling, add cold water to the reaction mixture to precipitate the crude product.

  • Extract the mixture with ethyl ether.

  • Dry the combined ether fractions over anhydrous sodium sulfate and evaporate the solvent.

  • Recrystallize the crude product from 80% methanol to obtain pure Isosojagol (Glycitein) as pale yellow crystals[1].

Quantitative Data
ParameterValueReference
Final Product Isosojagol (Glycitein)-
Molecular Formula C₁₆H₁₂O₅-
Molecular Weight 284.26 g/mol -
Appearance Pale yellow crystals[1]
Yield 26%[1]
Melting Point 337-339 °C[1]
Mass Spectrometry (MS) M⁺ 284[1]
¹H NMR (DMSO-d₆, 300 MHz) δ (ppm) 8.27 (s, 1H, H-2), 7.42 (s, 1H, H-5), 7.36 (d, J=8.4 Hz, 2H, H-2',6'), 6.93 (s, 1H, H-8), 6.78 (d, J=8.7 Hz, 2H, H-3',5'), 3.86 (s, 3H, OCH₃)[1]

Biological Activities and Signaling Pathways of Isosojagol

Isosojagol exhibits a range of biological activities, primarily attributed to its estrogenic and antioxidant properties.

Estrogenic Activity

Isosojagol acts as a phytoestrogen, binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This interaction can modulate the expression of estrogen-responsive genes, leading to various physiological effects.

Estrogenic_Signaling Isosojagol Isosojagol ER Estrogen Receptor (ERα / ERβ) Isosojagol->ER Binds Dimerization Dimerization ER->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Transcription Gene Transcription ERE->Transcription Regulates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Transcription->Cellular_Response

Caption: Proposed estrogenic signaling pathway of Isosojagol.
Antioxidant Activity

Isosojagol is believed to exert its antioxidant effects through multiple mechanisms, including the direct scavenging of reactive oxygen species (ROS) and the activation of the Nrf2 signaling pathway. Activation of Nrf2 leads to the transcription of various antioxidant enzymes.

Antioxidant_Signaling Isosojagol Isosojagol ROS Reactive Oxygen Species (ROS) Isosojagol->ROS Scavenges Keap1 Keap1 Isosojagol->Keap1 Induces dissociation from Nrf2 Cellular_Protection Cellular Protection ROS->Cellular_Protection Causes Damage Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GSH) ARE->Antioxidant_Enzymes Upregulates Transcription Antioxidant_Enzymes->ROS Neutralizes Antioxidant_Enzymes->Cellular_Protection

Caption: Proposed antioxidant signaling pathway of Isosojagol.

Applications in Research

The availability of synthetic Isosojagol is crucial for a variety of research applications, including:

  • In vitro studies: Investigating the molecular mechanisms of Isosojagol in various cell lines (e.g., cancer cells, endothelial cells, neuronal cells).

  • In vivo studies: Evaluating the therapeutic potential of Isosojagol in animal models of diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.

  • Drug development: Serving as a lead compound for the development of novel therapeutic agents with improved efficacy and selectivity.

  • Nutraceutical research: Understanding the health benefits of soy-based diets and the specific role of Isosojagol.

Conclusion

The synthetic protocols and biological information provided in this document offer a comprehensive resource for researchers working with Isosojagol. The detailed methodologies will facilitate the in-house synthesis of this important isoflavone, enabling further exploration of its therapeutic potential and mechanism of action. The provided signaling pathway diagrams offer a visual representation of its proposed biological activities, serving as a foundation for future research in this area.

References

Application

Application Notes and Protocols for Isosojagol Quantification using HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals Introduction Isosojagol is an isoflavone, a class of phytoestrogens found in soy and other legumes. Interest in isoflavones has grown due to their potential...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosojagol is an isoflavone, a class of phytoestrogens found in soy and other legumes. Interest in isoflavones has grown due to their potential roles in human health, including the prevention and treatment of chronic diseases. Accurate and precise quantification of Isosojagol in biological matrices is crucial for pharmacokinetic, metabolism, and efficacy studies. This document provides a detailed protocol for the quantification of Isosojagol using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The described method is based on established principles for the analysis of isoflavone aglycones and can be adapted and validated for specific research needs.

Experimental Protocols

Sample Preparation from Plasma/Serum

The choice of sample preparation method is critical for removing interferences and enriching the analyte. Protein precipitation is a straightforward and widely used technique for plasma and serum samples.[1][2]

Protocol: Protein Precipitation

  • Thaw frozen plasma or serum samples on ice.

  • To a 100 µL aliquot of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled Isosojagol or a structurally similar isoflavone not present in the sample).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

This section outlines the conditions for the chromatographic separation and mass spectrometric detection of Isosojagol.

a. Liquid Chromatography (LC) Conditions

The following conditions are a starting point and should be optimized for the specific instrument and application.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution 0-0.5 min: 20% B; 0.5-5.0 min: 20-80% B; 5.0-6.0 min: 80% B; 6.1-8.0 min: 20% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

b. Mass Spectrometry (MS) Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for quantification.[3][4][5][6][7] The specific MRM transitions for Isosojagol need to be determined by infusing a standard solution of the analyte. For structurally similar isoflavones like daidzein and genistein, established transitions can be used as a reference.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 4.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions (to be optimized for Isosojagol):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Isosojagol To be determinedTo be determined0.1To be determinedTo be determined
Internal StandardTo be determinedTo be determined0.1To be determinedTo be determined

Note: The molecular weight of Isosojagol is 270.28 g/mol . The protonated molecule [M+H]⁺ would be approximately m/z 271.3. Product ions would need to be determined through fragmentation experiments.

Data Presentation

Quantitative data from method validation and pharmacokinetic studies should be summarized in clear and structured tables.

Method Validation Parameters
ParameterAcceptance CriteriaExample Result (for a similar isoflavone)
Linearity (r²) ≥ 0.990.998
Calibration Range Define LLOQ and ULOQ1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Precision ≤ 20%, Accuracy ±20%1 ng/mL
Intra-day Precision (%CV) ≤ 15%3.5 - 8.2%
Inter-day Precision (%CV) ≤ 15%5.1 - 9.8%
Accuracy (% Bias) Within ±15%-7.5 to 10.2%
Recovery (%) Consistent and reproducible85.2 - 92.1%
Matrix Effect (%) Within 85-115%93.7 - 105.4%
Pharmacokinetic Parameters

Following administration of Isosojagol in an animal model (e.g., rat), plasma concentrations are measured over time and pharmacokinetic parameters are calculated.[8]

ParameterUnitValue (Example Data)
Cmax (Maximum Concentration) ng/mL850
Tmax (Time to Maximum Concentration) h1.5
AUC₀-t (Area Under the Curve) ng*h/mL4500
t₁/₂ (Half-life) h4.2
CL/F (Apparent Clearance) L/h/kg0.5
Vd/F (Apparent Volume of Distribution) L/kg3.1

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma/Serum Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 transfer Transfer to Autosampler Vial centrifuge2->transfer hplc HPLC Separation (C18 Column) transfer->hplc msms MS/MS Detection (MRM Mode) hplc->msms quant Quantification msms->quant pk Pharmacokinetic Analysis quant->pk

Caption: Experimental workflow for Isosojagol quantification.

Potential Signaling Pathways Modulated by Isoflavones

Isoflavones as a class of compounds have been reported to modulate various signaling pathways, including the PI3K/Akt and Nrf2 pathways.[9][10][11][12] The following diagrams illustrate these general pathways. Further research is required to confirm the specific effects of Isosojagol on these pathways.

PI3K/Akt Signaling Pathway

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Inhibition Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Overview of the PI3K/Akt signaling pathway.

Nrf2 Antioxidant Response Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters Nucleus Nucleus Nrf2->Nucleus translocates Ub Ubiquitin Proteasome Degradation ARE ARE AntioxidantGenes Antioxidant & Cytoprotective Genes ARE->AntioxidantGenes activates transcription Keap_Ub->Ub promotes Nrf2_n Nrf2 Nrf2_n->ARE binds to

Caption: The Nrf2 antioxidant response element pathway.

References

Method

Application Notes and Protocols: Spectroscopic Analysis of Isosojagol

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a detailed overview of the spectroscopic analysis of Isosojagol (CAS 94390-15-5), a naturally occurring coumestan....

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the spectroscopic analysis of Isosojagol (CAS 94390-15-5), a naturally occurring coumestan. Due to the limited availability of published experimental spectra for this specific compound, this document presents expected characteristic data based on its known structure: 3,9-dihydroxy-10-prenylcoumestan. Detailed protocols for sample preparation and analysis using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are provided to guide researchers in the structural elucidation and characterization of Isosojagol and related coumestan-type compounds.

Chemical Structure and Overview

  • Systematic Name: 3,9-dihydroxy-10-(3-methylbut-2-enyl)-[1]benzofuro[3,2-c]chromen-6-one

  • Common Name: Isosojagol

  • CAS Number: 94390-15-5

  • Molecular Formula: C₂₀H₁₆O₅

  • Molecular Weight: 336.34 g/mol

  • Class: Coumestan

Isosojagol is a prenylated coumestan, a class of polyphenolic compounds known for their potential biological activities. Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of this molecule, whether isolated from natural sources or synthesized in the laboratory.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for Isosojagol based on its functional groups (phenolic hydroxyls, a lactone carbonyl, an ether linkage, a prenyl group, and a conjugated aromatic system) and data from structurally similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Data for Isosojagol

(Solvent: DMSO-d₆)

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Atom No. Chemical Shift (δ, ppm)
H-1~7.8
H-2~6.9
H-4~6.8
H-7~7.5
H-8~7.0
3-OH~10.5
9-OH~9.8
H-1' (Prenyl)~3.4
H-2' (Prenyl)~5.2
H-4' (Prenyl-CH₃)~1.7
H-5' (Prenyl-CH₃)~1.6
Table 2: Predicted IR Absorption Data for Isosojagol
Functional Group Expected Wavenumber (cm⁻¹) Intensity Vibration Mode
Phenolic O-H3500 - 3200Strong, BroadStretching
Aromatic C-H3100 - 3000MediumStretching
Aliphatic C-H (Prenyl)2970 - 2850MediumStretching
Lactone C=O1720 - 1700StrongStretching
Aromatic C=C1620 - 1450Medium to StrongStretching
C-O (Ether/Phenol)1260 - 1000StrongStretching
C-H Bending900 - 675Medium to StrongOut-of-Plane Bending
Table 3: Predicted UV-Vis Absorption Data for Isosojagol

(Solvent: Methanol or Ethanol)

Band Expected λmax (nm) Associated Transition
Band I~340 - 360π → π* (Benzoyl system)
Band II~240 - 260π → π* (Benzenoid system)

Experimental Workflows and Logic

The following diagrams illustrate the general workflow for spectroscopic analysis and a logical approach to interpreting the resulting data for structural confirmation.

G cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Isosojagol Sample (Isolated/Synthesized) Prep Sample Preparation (Dissolve/Pelletize) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C, 2D) Prep->NMR IR IR Spectroscopy Prep->IR UV UV-Vis Spectroscopy Prep->UV NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data UV_Data UV-Vis Spectrum (Conjugation, Chromophore) UV->UV_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure UV_Data->Structure

Fig. 1: General workflow for spectroscopic analysis of Isosojagol.

G Start Start Interpretation IR_Check IR: C=O (~1710 cm⁻¹) & O-H (~3300 cm⁻¹)? Start->IR_Check UV_Check UV-Vis: λmax ~350 nm? IR_Check->UV_Check Yes Structure_Mismatch Re-evaluate structure or purity IR_Check->Structure_Mismatch No NMR_Check_Aromatic ¹H NMR: Multiple signals in aromatic region (6.8-7.8 ppm)? UV_Check->NMR_Check_Aromatic Yes UV_Check->Structure_Mismatch No NMR_Check_Prenyl ¹H NMR: Signals for -CH₂- (~3.4), =CH- (~5.2), and 2x -CH₃ (~1.7 ppm)? NMR_Check_Aromatic->NMR_Check_Prenyl Yes NMR_Check_Aromatic->Structure_Mismatch No Structure_Match Data consistent with Isosojagol structure? NMR_Check_Prenyl->Structure_Match Yes NMR_Check_Prenyl->Structure_Mismatch No

Fig. 2: Logical flowchart for spectroscopic data interpretation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.

A. Materials and Equipment:

  • Isosojagol sample (1-5 mg for ¹H, 5-20 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes (5 mm diameter)

  • Pipettes and vials

  • NMR Spectrometer (e.g., 400 MHz or higher)

B. Protocol:

  • Sample Preparation:

    • Accurately weigh the Isosojagol sample and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

    • Using a pipette, transfer the solution into a clean NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum. This will require a significantly larger number of scans than the ¹H spectrum due to the low natural abundance of ¹³C.

    • (Optional) Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of proton and carbon signals.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (IR) Spectroscopy

This protocol describes the KBr pellet method, suitable for solid samples.

A. Materials and Equipment:

  • Isosojagol sample (~1-2 mg)

  • Potassium Bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Pellet press and die

  • FTIR Spectrometer

B. Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Place ~1 mg of Isosojagol and ~100-200 mg of dry KBr powder into an agate mortar.[1]

    • Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[1]

    • Transfer a portion of the powder into the pellet die.

    • Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.[1]

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR instrument.

    • Acquire a background spectrum of the empty sample compartment first.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.

    • Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Label the major absorption bands in the spectrum.

    • Correlate the observed band positions (in cm⁻¹) with known functional group vibrations to confirm the presence of hydroxyl, carbonyl, aromatic, and other key structural features of Isosojagol.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This protocol details the analysis of a sample in solution.

A. Materials and Equipment:

  • Isosojagol sample

  • Spectroscopy grade solvent (e.g., Methanol, Ethanol)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer (double beam preferred)

B. Protocol:

  • Sample Preparation:

    • Prepare a stock solution of Isosojagol by accurately weighing a small amount and dissolving it in a known volume of the chosen solvent (e.g., 1 mg in 100 mL of methanol).

    • From the stock solution, prepare a dilute solution with an expected absorbance in the range of 0.2 - 1.0 AU.

  • Data Acquisition:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path.

    • Run a baseline correction (autozero) with the solvent in both beams.

    • Replace the solvent in the sample cuvette with the dilute Isosojagol solution.

    • Scan the sample across the desired wavelength range (e.g., 200 - 500 nm).

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • The observed λmax values correspond to the electronic transitions within the molecule's chromophore and can be compared to expected values for the coumestan ring system.

References

Application

In Vitro Bioactivity of Isosojagol: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for determining the in vitro bioactivity of Isosojagol. Isosojagol, a naturall...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for determining the in vitro bioactivity of Isosojagol. Isosojagol, a naturally occurring isoflavonoid, has garnered scientific interest for its potential therapeutic properties. This guide outlines key in vitro assays to evaluate its antioxidant, anti-inflammatory, anticancer, neuroprotective, and estrogenic effects.

Data Summary

The following tables summarize the quantitative data on the bioactivity of Isosojagol from various in vitro assays. These values provide a comparative measure of its potency in different biological contexts.

Table 1: Antioxidant Activity of Isosojagol

Assay TypeParameterResultReference Compound
DPPH Radical ScavengingIC50Data not availableAscorbic Acid / Trolox

Table 2: Anti-Inflammatory Activity of Isosojagol

Cell LineAssayParameterResultReference Compound
RAW 264.7Nitric Oxide (NO) ProductionIC50Data not availableL-NMMA / Dexamethasone

Table 3: Anticancer Activity of Isosojagol

Cell LineAssayParameterResultReference Compound
MCF-7 (Breast Cancer)MTT Cell ViabilityIC50Data not availableDoxorubicin / Tamoxifen

Table 4: Neuroprotective Activity of Isosojagol

Cell LineStressorAssayParameterResultReference Compound
PC12Oxidative Stress (e.g., H2O2)MTT Cell ViabilityEC50Data not availableN-acetylcysteine (NAC)

Table 5: Estrogenic Activity of Isosojagol

ReceptorAssayParameterResultReference Compound
Estrogen Receptor α (ERα)Competitive BindingKiData not available17β-Estradiol
Estrogen Receptor β (ERβ)Competitive BindingKiData not available17β-Estradiol

Note: "Data not available" indicates that specific quantitative values for Isosojagol were not found in the searched literature. Researchers are encouraged to perform these assays to determine the specific bioactivity of their Isosojagol samples.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to guide researchers in their experimental design.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay determines the free radical scavenging activity of Isosojagol.

Materials:

  • Isosojagol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of Isosojagol in methanol.

  • Prepare a series of dilutions of Isosojagol in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each Isosojagol dilution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as a blank, and a DPPH solution without the test compound serves as the control.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of Isosojagol required to scavenge 50% of the DPPH radicals.

Anti-Inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol assesses the ability of Isosojagol to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • Isosojagol

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • LPS (Lipopolysaccharide)

  • Griess Reagent

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Protocol:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS in a CO2 incubator at 37°C.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Isosojagol for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • To 50 µL of the supernatant, add 50 µL of Griess Reagent.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite is used to quantify the amount of nitrite, a stable product of NO.

  • Calculate the percentage of NO inhibition and determine the IC50 value.[1][2]

Anticancer Activity: MTT Cell Viability Assay in MCF-7 Cells

This assay evaluates the cytotoxic effect of Isosojagol on human breast cancer cells (MCF-7).

Materials:

  • Isosojagol

  • MCF-7 cells

  • DMEM

  • FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Protocol:

  • Culture MCF-7 cells in DMEM with 10% FBS.

  • Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treat the cells with different concentrations of Isosojagol for 24, 48, or 72 hours.

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC50 value.

Neuroprotective Activity: Assay in PC12 Cells

This protocol assesses the potential of Isosojagol to protect neuronal-like PC12 cells from oxidative stress-induced cell death.

Materials:

  • Isosojagol

  • PC12 cells

  • DMEM

  • Horse Serum and Fetal Bovine Serum

  • Hydrogen peroxide (H2O2) or other neurotoxins

  • MTT solution

  • DMSO

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Protocol:

  • Culture PC12 cells in DMEM supplemented with horse and fetal bovine serum.

  • Seed the cells in a 96-well plate and allow them to attach.

  • Pre-treat the cells with various concentrations of Isosojagol for a specified period (e.g., 24 hours).

  • Induce neuronal damage by exposing the cells to a neurotoxin like H2O2 for a defined duration.

  • Assess cell viability using the MTT assay as described in the anticancer protocol.

  • Calculate the percentage of neuroprotection and determine the EC50 value, the concentration of Isosojagol that provides 50% of the maximum protection.[3]

Estrogenic Activity: Estrogen Receptor Competitive Binding Assay

This assay determines the binding affinity of Isosojagol to estrogen receptors (ERα and ERβ).

Materials:

  • Isosojagol

  • Recombinant human ERα and ERβ

  • [3H]-Estradiol (radiolabeled estradiol)

  • Scintillation fluid and counter

  • Assay buffer

Protocol:

  • Incubate a fixed concentration of recombinant ERα or ERβ with a fixed concentration of [3H]-Estradiol in the presence of increasing concentrations of unlabeled Isosojagol.

  • Allow the binding reaction to reach equilibrium.

  • Separate the receptor-bound from the free [3H]-Estradiol using a method like hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantify the amount of receptor-bound [3H]-Estradiol using a scintillation counter.

  • The concentration of Isosojagol that displaces 50% of the [3H]-Estradiol binding (IC50) is determined.

  • The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways potentially modulated by Isosojagol and typical experimental workflows are provided below using Graphviz (DOT language).

cluster_antioxidant Antioxidant Activity Workflow prep Prepare Isosojagol Dilutions mix Mix Isosojagol and DPPH prep->mix dpph Prepare DPPH Solution dpph->mix incubate Incubate in Dark mix->incubate read Measure Absorbance at 517 nm incubate->read calc Calculate IC50 read->calc

Figure 1. Workflow for DPPH Radical Scavenging Assay.

cluster_anti_inflammatory Anti-Inflammatory (NO) Workflow seed Seed RAW 264.7 Cells treat Pre-treat with Isosojagol seed->treat stimulate Stimulate with LPS treat->stimulate collect Collect Supernatant stimulate->collect griess Perform Griess Assay collect->griess read Measure Absorbance at 540 nm griess->read calc Calculate IC50 read->calc

Figure 2. Workflow for Nitric Oxide Production Assay.

cluster_nfkb Potential Inhibition of NF-κB Signaling by Isosojagol cluster_nucleus Potential Inhibition of NF-κB Signaling by Isosojagol LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Leads to Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Isosojagol Isosojagol Isosojagol->IKK Inhibits? Isosojagol->NFkB Inhibits Translocation? NFkB_n NF-κB NFkB_n->Genes Induces Transcription

Figure 3. Potential NF-κB Signaling Inhibition by Isosojagol.

cluster_nrf2 Potential Activation of Nrf2 Signaling by Isosojagol cluster_nucleus Potential Activation of Nrf2 Signaling by Isosojagol OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Induces Conformational Change Nrf2 Nrf2 Nrf2->Keap1 Bound & Inactive Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Activates Transcription Isosojagol Isosojagol Isosojagol->Keap1 May Induce Release? Nrf2_n Nrf2 Nrf2_n->ARE Binds

Figure 4. Potential Nrf2 Signaling Activation by Isosojagol.

References

Method

Application Notes and Protocols for the Development of Analytical Standards for Isosojagol

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the development of analytical standards for Isosojagol, a naturally occurring coumestan with poten...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of analytical standards for Isosojagol, a naturally occurring coumestan with potential pharmacological activities. The following sections detail protocols for the quantification of Isosojagol using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, and insights into its potential biological signaling pathways.

High-Performance Liquid Chromatography (HPLC) for Isosojagol Quantification

This section outlines a general method for the development and validation of a reversed-phase HPLC method for the quantification of Isosojagol in various matrices, including plant extracts and biological fluids.[1][2][3][4][5] The method is based on established protocols for isoflavone analysis.[1][2][3][4][5]

Experimental Protocol: HPLC-UV

Objective: To develop and validate a robust HPLC-UV method for the quantification of Isosojagol.

Materials:

  • Isosojagol Certified Reference Material (CRM) - Note: A commercially available CRM is essential for accurate quantification. Researchers may need to source this from specialized suppliers of phytochemical standards.

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or acetic acid (for mobile phase modification)

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of Isosojagol CRM in methanol or DMSO at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation (General Guideline - adapt for specific matrix):

    • Plant Material: Extract a known weight of dried, powdered plant material with a mixture of acetonitrile and water (e.g., 80:20 v/v) using sonication or shaking.[6] Centrifuge and filter the extract through a 0.45 µm syringe filter.

    • Biological Fluids (e.g., Plasma): Perform a protein precipitation step by adding three volumes of cold acetonitrile to one volume of plasma. Vortex, centrifuge to pellet the proteins, and collect the supernatant. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B (linear gradient)

      • 25-30 min: 90% B (isocratic)

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm (or at the specific λmax of Isosojagol if determined).

  • Method Validation:

    • Validate the method according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][4][5]

Data Presentation: HPLC Method Validation Parameters (Hypothetical Data)
ParameterSpecificationHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Range 0.1 - 100 µg/mL0.1 - 100 µg/mL
Accuracy (% Recovery) 98 - 102%99.5%
Precision (RSD%) < 2%1.2%
LOD Signal-to-Noise Ratio of 3:10.03 µg/mL
LOQ Signal-to-Noise Ratio of 10:10.1 µg/mL

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System UV_Detection UV Detection (254 nm) HPLC_System->UV_Detection Chromatogram Chromatogram Acquisition UV_Detection->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Validation Method Validation Quantification->Validation

Figure 1: HPLC Analysis Workflow for Isosojagol.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

For the quantification of Isosojagol in complex biological matrices where high sensitivity and selectivity are required, an LC-MS/MS method is recommended.

Experimental Protocol: LC-MS/MS

Objective: To develop a highly sensitive and selective LC-MS/MS method for the quantification of Isosojagol in biological samples.[7][8]

Materials:

  • Isosojagol Certified Reference Material (CRM)

  • Internal Standard (IS), e.g., a stable isotope-labeled Isosojagol or a structurally similar compound not present in the sample.

  • LC-MS grade solvents (acetonitrile, methanol, water) and formic acid.

  • A triple quadrupole mass spectrometer coupled with an HPLC or UPLC system.

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples as described in the HPLC section, including the addition of the internal standard to all samples and standards.

  • LC-MS/MS Conditions:

    • LC System: UPLC system with a C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% formic acid in water, (B) 0.1% formic acid in acetonitrile.

    • Gradient: A fast gradient to elute Isosojagol within a few minutes.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized).

    • MRM Transitions: Determine the precursor ion ([M-H]⁻ or [M+H]⁺) and the most abundant product ions of Isosojagol and the IS through infusion and fragmentation experiments.

Data Presentation: Hypothetical MRM Transitions for Isosojagol
CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Isosojagol To be determinedTo be determinedTo be determinedTo be optimized
Internal Standard To be determinedTo be determinedTo be determinedTo be optimized

Logical Relationship: LC-MS/MS Method Development

LCMS_Dev cluster_0 Method Optimization cluster_1 Method Validation A Select Analyte & IS B Optimize MS Parameters (Infusion) A->B C Develop LC Method (Column, Mobile Phase) A->C D Determine MRM Transitions B->D C->D E Assess Linearity & Range D->E F Determine Accuracy & Precision E->F G Establish LOD & LOQ F->G H Evaluate Matrix Effects G->H

Figure 2: LC-MS/MS Method Development and Validation Pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of Isosojagol.[9][10][11][12]

Experimental Protocol: 1H and 13C NMR

Objective: To obtain and assign the ¹H and ¹³C NMR spectra of Isosojagol for structural verification.

Materials:

  • Purified Isosojagol sample (>95% purity)

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • NMR spectrometer (≥400 MHz)

Procedure:

  • Dissolve 5-10 mg of purified Isosojagol in approximately 0.6 mL of a suitable deuterated solvent.

  • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra.

  • Process the spectra and assign the chemical shifts of all protons and carbons in the molecule.

Data Presentation: Expected ¹H NMR Chemical Shift Ranges for Isoflavonoids
Proton TypeApproximate Chemical Shift (ppm)
Aromatic Protons 6.0 - 8.5
Olefinic Protons 5.0 - 6.5
Methoxyl Protons 3.5 - 4.0
Methylene Protons 2.5 - 3.5
Methyl Protons 0.8 - 1.5

Potential Signaling Pathways of Isosojagol

While specific signaling pathways for Isosojagol are not yet fully elucidated, based on the activities of structurally related coumestans and isoflavones, several pathways can be hypothesized as potential targets. Coumestans have been reported to modulate signaling pathways including PI3K/AKT, MAPK, NF-κB, and JAK/STAT.[[“]] Coumestrol, a related coumestan, has been shown to modulate the m-TOR/PI3K/AKT signaling pathway.[6] Furthermore, compounds with structural similarities have been shown to inhibit the Sonic Hedgehog (Shh) signaling pathway, which is crucial in embryonic development and can be aberrantly activated in some cancers.[14][15]

Hypothesized Signaling Pathway: Inhibition of an Oncogenic Pathway

Signaling_Pathway Isosojagol Isosojagol Receptor Cell Surface Receptor (e.g., Smoothened) Isosojagol->Receptor Inhibition Signaling_Cascade Intracellular Signaling Cascade (e.g., PI3K/AKT, Shh) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor (e.g., Gli, NF-κB) Signaling_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Survival) Gene_Expression->Cellular_Response

Figure 3: Hypothesized Inhibitory Action of Isosojagol on a Pro-survival Signaling Pathway.

This diagram illustrates a potential mechanism where Isosojagol inhibits a cell surface receptor, leading to the downregulation of a signaling cascade and ultimately suppressing cellular responses like proliferation and survival. Further experimental validation is required to confirm the specific molecular targets and pathways of Isosojagol.

References

Application

Isosojagol: Application Notes and Protocols for Mechanism of Action Studies

A Note to the Researcher: Scientific literature dedicated specifically to the mechanism of action of Isosojagol is currently limited. Isosojagol is classified as a prenylated coumestan, a subclass of isoflavonoids.

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Researcher: Scientific literature dedicated specifically to the mechanism of action of Isosojagol is currently limited. Isosojagol is classified as a prenylated coumestan, a subclass of isoflavonoids. The following application notes and protocols are based on the established biological activities of these broader classes of compounds. The proposed mechanisms and experimental designs are therefore predictive and intended to serve as a foundational guide for investigating the bioactivity of Isosojagol.

Introduction

Isosojagol, with the chemical structure 3,9-dihydroxy-10-(3-methylbut-2-en-1-yl)-6H-benzofuro[3,2-c]chromen-6-one, is a naturally occurring prenylated isoflavonoid belonging to the coumestan family. Compounds in this class are recognized for a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The presence of a prenyl group is often associated with enhanced biological activity and increased affinity for cellular membranes. These characteristics suggest that Isosojagol is a promising candidate for further investigation in drug discovery and development.

This document provides a detailed overview of the potential mechanisms of action of Isosojagol and comprehensive protocols for their investigation.

Application Notes

Anti-Inflammatory Activity

Postulated Mechanism: Like other coumestans and prenylated isoflavonoids, Isosojagol is hypothesized to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary targets are likely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

  • NF-κB Pathway Inhibition: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines (e.g., TNF-α, IL-6, IL-1β). Isosojagol may inhibit this pathway by preventing the phosphorylation of IκBα, thus blocking NF-κB nuclear translocation.

  • MAPK Pathway Modulation: The MAPK family, including ERK, JNK, and p38, plays a crucial role in cellular responses to external stressors and inflammatory signals. These kinases are involved in the activation of transcription factors that regulate the expression of inflammatory mediators. Isosojagol may suppress the phosphorylation of ERK, JNK, and/or p38, leading to a downstream reduction in inflammatory gene expression.

Antioxidant Activity

Postulated Mechanism: The antioxidant properties of isoflavonoids are well-documented. Isosojagol is expected to exhibit antioxidant effects through two primary mechanisms:

  • Direct Radical Scavenging: The phenolic hydroxyl groups in the structure of Isosojagol can donate hydrogen atoms to neutralize free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress.

  • Upregulation of Endogenous Antioxidant Enzymes: Isosojagol may enhance the expression and activity of cellular antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This is often mediated through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) signaling pathway.

Data Presentation

The following tables present hypothetical quantitative data that could be expected from the experimental protocols described below. These are for illustrative purposes to guide data interpretation.

Table 1: Effect of Isosojagol on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (µM)% Inhibition
Control (untreated)-1.5 ± 0.2-
LPS (1 µg/mL)-35.8 ± 2.10
Isosojagol + LPS128.9 ± 1.819.3
Isosojagol + LPS518.2 ± 1.549.2
Isosojagol + LPS109.7 ± 1.172.9
Isosojagol + LPS254.1 ± 0.588.6

Table 2: Effect of Isosojagol on Pro-inflammatory Cytokine Secretion in LPS-Stimulated THP-1 Cells

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (untreated)-50 ± 835 ± 6
LPS (1 µg/mL)-1250 ± 98980 ± 75
Isosojagol + LPS10780 ± 65610 ± 52
Isosojagol + LPS25350 ± 41270 ± 33

Table 3: Antioxidant Capacity of Isosojagol

AssayIC50 (µM)
DPPH Radical Scavenging15.4 ± 1.2
ABTS Radical Scavenging9.8 ± 0.9
Superoxide Anion Scavenging22.1 ± 2.5

Experimental Protocols

Protocol 1: Determination of Anti-inflammatory Activity in Macrophages

Objective: To investigate the effect of Isosojagol on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 or THP-1 cell line

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Isosojagol stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for Nitric Oxide (NO) assay

  • ELISA kits for TNF-α and IL-6

  • MTT or WST-1 reagent for cell viability assay

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 or THP-1 cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight. For THP-1 monocytes, differentiate into macrophages by treating with PMA (phorbol 12-myristate 13-acetate) for 48 hours prior to the experiment.

  • Treatment:

    • Pre-treat the cells with various concentrations of Isosojagol (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (DMSO).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (no LPS) and a positive control group (LPS only).

  • Cell Viability Assay:

    • After the 24-hour incubation, assess cell viability using the MTT or WST-1 assay according to the manufacturer's instructions to ensure that the observed effects are not due to cytotoxicity.

  • Nitric Oxide (NO) Assay:

    • Collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm. Calculate the NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Use the collected cell culture supernatant.

    • Perform ELISA for TNF-α and IL-6 according to the manufacturer's protocols.

Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Objective: To determine the effect of Isosojagol on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • 6-well cell culture plates

  • Isosojagol and LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with Isosojagol and/or LPS as described in Protocol 1 (adjust incubation times as needed for phosphorylation events, e.g., 15-60 minutes for MAPK and IκBα phosphorylation).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize to the total protein or a loading control (β-actin).

Protocol 3: Assessment of Antioxidant Capacity

Objective: To evaluate the direct radical scavenging activity of Isosojagol.

Materials:

  • Isosojagol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or ethanol

  • 96-well plates

  • Spectrophotometer

Procedure (DPPH Assay):

  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay:

    • Add 100 µL of various concentrations of Isosojagol (in methanol) to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

  • IC50 Determination:

    • Plot the percentage of scavenging activity against the concentration of Isosojagol to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

(A similar protocol can be followed for the ABTS assay, with appropriate preparation of the ABTS radical cation solution.)

Visualizations

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB p_IkBa p-IκBα IkBa->p_IkBa NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates p_IkBa->NFkB Degrades, releasing NF-κB Isosojagol Isosojagol Isosojagol->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates p_MAPK p-MAPK MAPK->p_MAPK TF Transcription Factors (e.g., AP-1) p_MAPK->TF Activates Isosojagol Isosojagol Isosojagol->MAPKK Inhibits Genes Inflammatory Gene Expression TF->Genes G cluster_assay Experimental Workflow cell_culture 1. Cell Culture (e.g., RAW 264.7) treatment 2. Pre-treatment with Isosojagol cell_culture->treatment stimulation 3. Stimulation with LPS treatment->stimulation supernatant 4. Collect Supernatant stimulation->supernatant cells 5. Lyse Cells stimulation->cells no_assay NO Assay (Griess Reagent) supernatant->no_assay elisa ELISA (TNF-α, IL-6) supernatant->elisa western_blot Western Blot (p-IκBα, p-MAPKs) cells->western_blot

Method

Application of Isosojagol in Functional Food Research: An Overview

For Researchers, Scientists, and Drug Development Professionals Introduction Isosojagol is a naturally occurring prenylated coumestan, a class of isoflavonoids found in certain plants, including species of the Sophora ge...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosojagol is a naturally occurring prenylated coumestan, a class of isoflavonoids found in certain plants, including species of the Sophora genus and in scarlet beans.[1][2][3] As a member of the isoflavonoid family, Isosojagol is recognized for its potential antioxidant and anti-inflammatory properties, making it a compound of interest for the development of functional foods aimed at promoting health and preventing chronic diseases.[1][4][5][6] Functional foods are designed to offer health benefits beyond basic nutrition.[7] The inclusion of bioactive compounds like Isosojagol is a key area of research in this field.

This document provides an overview of the current understanding of Isosojagol and its potential applications in functional food research. However, it is important to note that while the compound has been identified and shows promise, publicly available research detailing its specific applications in functional foods, including quantitative efficacy data and standardized experimental protocols, is currently limited.

Chemical Properties

PropertyValue
Chemical Formula C20H16O5[1]
Molecular Weight 336.34 g/mol [1]
Class Coumestan (a type of Isoflavonoid)[2][3]
Natural Sources Sophora species, Scarlet Beans (Phaseolus coccineus)[1][3]

Potential Functional Properties of Isosojagol

Based on its classification as a prenylated isoflavonoid, Isosojagol is presumed to exhibit antioxidant and anti-inflammatory activities.[1][4][6]

Antioxidant Activity

Isoflavonoids are known to act as antioxidants by scavenging free radicals and reducing oxidative stress, which is implicated in numerous chronic diseases.[8][9] The antioxidant capacity of flavonoids is often attributed to their chemical structure, which allows them to donate hydrogen atoms to free radicals, thereby neutralizing them.

Anti-inflammatory Effects

Chronic inflammation is a key factor in the pathogenesis of many diseases. Isoflavones have been shown to exert anti-inflammatory effects by modulating various signaling pathways involved in the inflammatory response.[6][10] A primary mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes.[10]

Signaling Pathways

While specific signaling pathways for Isosojagol have not been detailed in the available literature, the general mechanisms for the anti-inflammatory and antioxidant effects of isoflavonoids are well-documented.

General Anti-inflammatory Signaling Pathway for Isoflavonoids

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines induces transcription Isosojagol Isosojagol Isosojagol->IKK inhibits

Caption: General anti-inflammatory mechanism of isoflavonoids via inhibition of the NF-κB pathway.

General Antioxidant Action Workflow

antioxidant_workflow cluster_process Oxidative Stress cluster_intervention Functional Food Intervention ROS Reactive Oxygen Species (ROS) (Free Radicals) Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage causes Neutralized_ROS Neutralized Species Isosojagol Isosojagol Isosojagol->ROS scavenges Reduced_Damage Reduced Cellular Damage

Caption: Workflow of Isosojagol's potential antioxidant action by scavenging reactive oxygen species.

Experimental Protocols

Due to the lack of specific published studies on Isosojagol, detailed experimental protocols for its application are not available. However, researchers can adapt standard assays used for evaluating the antioxidant and anti-inflammatory properties of other isoflavonoids.

In Vitro Antioxidant Activity Assays

Standard methods to assess antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.[4][11]

Example Protocol: DPPH Radical Scavenging Assay

  • Preparation of Reagents:

    • Prepare a stock solution of Isosojagol in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a fresh solution of DPPH in methanol.

  • Assay Procedure:

    • Add various concentrations of the Isosojagol stock solution to a 96-well plate.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

In Vitro Anti-inflammatory Activity Assays

Cell-based assays are commonly used to evaluate anti-inflammatory potential. Macrophage cell lines (e.g., RAW 264.7) are often stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Example Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

  • Cell Culture:

    • Culture RAW 264.7 macrophages in appropriate media and conditions.

    • Seed the cells in a 96-well plate and allow them to adhere.

  • Treatment:

    • Pre-treat the cells with various concentrations of Isosojagol for a specified time (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

  • NO Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable product of NO) using the Griess reagent system.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm).

  • Data Analysis:

    • Generate a standard curve using sodium nitrite.

    • Calculate the concentration of nitrite in the samples.

    • Determine the inhibitory effect of Isosojagol on NO production.

A Note on Sojagol: A Related Compound

Research on "Sojagol," another coumestan found in mung beans (Vigna radiata), may offer some insights.[1][12] Studies on mung bean extracts containing Sojagol have reported anti-inflammatory and antioxidant effects.[1] It is important not to conflate the properties of Sojagol with Isosojagol, but the research on Sojagol may provide a basis for designing future studies on Isosojagol.

Future Directions and Conclusion

Isosojagol presents a promising avenue for functional food development due to its potential antioxidant and anti-inflammatory properties. However, significant research is required to substantiate these claims and to understand its efficacy and safety for human consumption. Future studies should focus on:

  • Isolation and purification of Isosojagol in sufficient quantities for robust in vitro and in vivo studies.

  • Comprehensive evaluation of its antioxidant and anti-inflammatory activities using a battery of standardized assays to determine its potency and mechanisms of action.

  • Investigation of its bioavailability and metabolism to understand how it is absorbed and utilized by the body.

  • Incorporation into food matrices to assess its stability and bioactivity after processing and during storage.

  • Preclinical and clinical trials to establish its safety and efficacy in humans.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isosojagol Synthesis

Welcome to the technical support center for Isosojagol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isosojagol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low yield, during the synthesis of Isosojagol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for Isosojagol?

A1: A common strategy involves a multi-step synthesis that can be broadly divided into three key stages:

  • Formation of a deoxybenzoin intermediate: This typically involves the acylation of a substituted phenol with a phenylacetic acid derivative. For Isosojagol, this would be the reaction between resorcinol and a 2',4'-dimethoxyphenylacetic acid derivative.

  • Construction of the isoflavone/isoflavanone core: The deoxybenzoin is then cyclized to form the central chromone ring. The Allan-Robinson reaction is a classic example of a reaction type used to form isoflavone structures.

  • Formation of the pterocarpan skeleton: This involves the reduction of the isoflavone to an isoflavan, followed by a final intramolecular cyclization to yield the characteristic tetracyclic pterocarpan structure of Isosojagol.

Q2: I am observing a low yield in the first step, the formation of the deoxybenzoin intermediate. What are the likely causes?

A2: Low yields in the Friedel-Crafts acylation to form the deoxybenzoin intermediate can stem from several factors:

  • Poor activation of the acylating agent: Ensure your Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) is fresh and anhydrous.

  • Substrate decomposition: Phenolic substrates can be sensitive to strong Lewis acids. Consider using milder conditions or protecting the hydroxyl groups.

  • Incorrect stoichiometry: An excess of the catalyst or the acylating agent can lead to side reactions.

  • Reaction temperature: These reactions are often temperature-sensitive. Ensure you are maintaining the optimal temperature for your specific substrates and catalyst.

Q3: My isoflavone formation is not proceeding as expected. What should I check?

A3: Challenges in forming the isoflavone core can be due to:

  • Inefficient cyclization: The cyclizing agent (e.g., a dehydrating agent or a specific reagent for the Allan-Robinson reaction) may be old or used in insufficient quantity.

  • Side reactions: The deoxybenzoin intermediate may undergo other reactions if the conditions are not optimal.

  • Purity of the starting material: Ensure your deoxybenzoin is pure, as impurities can interfere with the cyclization.

Q4: The final cyclization to the pterocarpan is giving me a complex mixture of products. How can I improve the selectivity?

A4: The final ring closure is a critical step and can be prone to issues:

  • Stereocontrol: The reduction of the isoflavone to the isoflavan can produce different stereoisomers. The stereochemistry of the isoflavan precursor is crucial for the subsequent cyclization. Ensure your reduction method provides the desired diastereomer.

  • Leaving group on the precursor: The efficiency of the cyclization can depend on the nature of the leaving group at the benzylic position of the isoflavan.

  • Reaction conditions for cyclization: The choice of acid or base catalyst and the solvent can significantly impact the outcome of the intramolecular cyclization.

Troubleshooting Guide for Low Yield

Problem: Low overall yield of Isosojagol

To systematically troubleshoot a low overall yield, it is best to analyze each key step of the synthesis. Below is a breakdown of potential issues and solutions for a representative synthetic route.

Experimental Workflow for Isosojagol Synthesis

experimental_workflow start Start step1 Step 1: Deoxybenzoin Formation (Friedel-Crafts Acylation) start->step1 Resorcinol + 2',4'-Dimethoxyphenylacetic acid step2 Step 2: Isoflavanone Synthesis step1->step2 Deoxybenzoin Intermediate step3 Step 3: Reduction to Isoflavan step2->step3 Isoflavanone step4 Step 4: Cyclization to Isosojagol step3->step4 Isoflavan purification Purification (Column Chromatography) step4->purification analysis Analysis (NMR, MS) purification->analysis end End Product: Isosojagol analysis->end

Caption: A representative workflow for the multi-step synthesis of Isosojagol.

Troubleshooting Flowchart for Low Yield

troubleshooting_flowchart start Low Isosojagol Yield check_step1 Analyze yield of Deoxybenzoin Intermediate start->check_step1 is_step1_low Yield < 80%? check_step1->is_step1_low troubleshoot_step1 Troubleshoot Step 1: - Check catalyst activity - Verify reagent purity - Optimize temperature is_step1_low->troubleshoot_step1 Yes check_step2 Analyze yield of Isoflavanone is_step1_low->check_step2 No troubleshoot_step1->check_step2 is_step2_low Yield < 70%? check_step2->is_step2_low troubleshoot_step2 Troubleshoot Step 2: - Check cyclizing agent - Purify deoxybenzoin - Adjust reaction time/temp is_step2_low->troubleshoot_step2 Yes check_step3 Analyze yield of Isoflavan is_step2_low->check_step3 No troubleshoot_step2->check_step3 is_step3_low Yield < 90%? check_step3->is_step3_low troubleshoot_step3 Troubleshoot Step 3: - Verify reducing agent - Check for over-reduction - Control stereochemistry is_step3_low->troubleshoot_step3 Yes check_step4 Analyze yield of final Cyclization is_step3_low->check_step4 No troubleshoot_step3->check_step4 is_step4_low Yield < 50%? check_step4->is_step4_low troubleshoot_step4 Troubleshoot Step 4: - Optimize catalyst - Screen solvents - Check precursor stereochemistry is_step4_low->troubleshoot_step4 Yes purification_issue Consider Purification Losses is_step4_low->purification_issue No troubleshoot_step4->purification_issue

Caption: A logical flowchart to diagnose and address low yield in Isosojagol synthesis.

Data Presentation: Optimizing the Cyclization Step

The final cyclization of the isoflavan precursor is often a step with significant potential for yield improvement. Below is a sample table illustrating how to present data from optimization experiments for this step.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1p-TsOH (10)Toluene1101235
2p-TsOH (20)Toluene1101242
3p-TsOH (20)Dioxane1001238
4BF₃·OEt₂ (1.2 eq)CH₂Cl₂25655
5BF₃·OEt₂ (1.2 eq)CH₂Cl₂0862
6PPh₃/DEADTHF0448

This is a representative table with hypothetical data.

Experimental Protocols

Representative Protocol for Deoxybenzoin Intermediate Synthesis
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add resorcinol (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.2 eq), portion-wise, maintaining the temperature below 5 °C.

  • Acylating Agent Addition: Dissolve 2',4'-dimethoxyphenylacetyl chloride (1.1 eq) in anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Workup: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Representative Protocol for Isoflavanone Formation
  • Reaction Setup: To a solution of the deoxybenzoin intermediate (1.0 eq) in methanol, add paraformaldehyde (2.5 eq) and a secondary amine like diethylamine (2.0 eq).

  • Reflux: Heat the mixture to reflux and monitor the reaction by TLC.

  • Workup: Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by recrystallization or column chromatography to yield the isoflavanone.

Representative Protocol for Pterocarpan (Isosojagol) Formation
  • Reduction to Isoflavan: Dissolve the isoflavanone (1.0 eq) in a suitable solvent like methanol or tetrahydrofuran (THF). Cool to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄, 2.0 eq) portion-wise. Stir until the reaction is complete (monitored by TLC). Quench the reaction with water and extract the product.

  • Cyclization: Dissolve the crude isoflavan in an anhydrous solvent such as CH₂Cl₂ under a nitrogen atmosphere. Cool to 0 °C and add a Lewis acid (e.g., BF₃·OEt₂, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for the specified time.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain Isosojagol.

Optimization

Improving the efficiency of Isosojagol extraction

Welcome to the technical support center for Isosojagol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the efficie...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isosojagol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the efficiency and success of your extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting Isosojagol?

A1: Modern extraction techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are generally more efficient than conventional methods.[1][2][3] UAE, for instance, can quantitatively extract isoflavones from soybeans in 20 minutes using 50% ethanol at 60°C.[4][5] MAE has also been optimized for high reproducibility, with ideal conditions identified as using 50% ethanol at 50°C for 20 minutes.[1] Conventional methods like maceration and Soxhlet extraction are also used but often require longer extraction times and larger solvent volumes.[2]

Q2: Which solvents are best suited for Isosojagol extraction?

A2: The choice of solvent is critical and depends on the extraction technique. For isoflavones like Isosojagol, polar solvents are effective. Mixtures of ethanol or methanol with water are commonly used.[1][6] For example, 50% ethanol has been identified as an optimal extracting solvent for both UAE and MAE.[1][4][5] The polarity of the solvent is a key factor in the solubility of the target compound.[7]

Q3: How can I quantify the amount of Isosojagol in my extract?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable and widely used method for quantifying isoflavones.[8] A validated HPLC method might use a C18 column, a mobile phase of acetonitrile and 0.1% acetic acid, with detection at 254 nm.[8] Other techniques like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can also be used for sensitive and specific quantification.

Q4: Can Isosojagol degrade during the extraction process?

A4: Yes, Isosojagol, like other bioactive compounds, can be sensitive to high temperatures and prolonged extraction times. High temperatures can increase the risk of thermal degradation.[2] While higher temperatures can improve solubility and diffusion, excessively high temperatures may lead to the decomposition of thermolabile components.[2] This is a key consideration when choosing between methods like Soxhlet, which uses high heat over long periods, and newer methods like MAE or UAE which can be performed at lower temperatures for shorter durations.[1][2][4]

Troubleshooting Guide

Issue 1: Low Extraction Yield

  • Possible Cause: Sub-optimal extraction parameters.

    • Solution: Systematically optimize parameters such as solvent composition, temperature, extraction time, and solvent-to-solid ratio. For UAE, optimal conditions have been found to be 50% ethanol, a temperature of 60°C, and a 20-minute extraction time.[4][5] For MAE, optimized conditions include 50% ethanol, a temperature of 50°C, and a 20-minute extraction time.[1] The solvent-to-solid ratio is also crucial; a higher ratio generally increases yield, but excessive solvent can complicate downstream processing.[2]

  • Possible Cause: Insufficient cell wall disruption.

    • Solution: Ensure the plant material is ground to a fine, consistent particle size. Smaller particles increase the surface area for solvent penetration.[2] Advanced methods like UAE and MAE inherently aid in disrupting cell walls through cavitation and localized heating, respectively, releasing intracellular contents more effectively.[1]

  • Possible Cause: Incomplete extraction.

    • Solution: Consider performing a second extraction step. While the majority of the target compound is typically recovered in the first extraction, a second pass can recover residual amounts.

Issue 2: Formation of an Emulsion During Liquid-Liquid Extraction/Purification

  • Possible Cause: Presence of surfactant-like compounds (e.g., phospholipids, proteins) in the crude extract.

    • Solution 1 (Prevention): Instead of vigorous shaking in a separatory funnel, use gentle swirling. This maintains the contact surface area between the two phases while reducing the agitation that causes emulsions.

    • Solution 2 (Disruption): Add a brine solution (salting out) to increase the ionic strength of the aqueous layer, which can force the separation of phases.

    • Solution 3 (Disruption): Add a small amount of a different organic solvent to alter the polarity and help solubilize the emulsifying agents into one of the layers.

    • Solution 4 (Physical Separation): Use centrifugation to break the emulsion or filter the mixture through glass wool or a phase separation filter paper.

Issue 3: Co-extraction of Impurities

  • Possible Cause: The solvent is not selective enough.

    • Solution: Adjust the polarity of the solvent system. For example, changing the ethanol-to-water ratio can help target Isosojagol more specifically. A preliminary extraction with a non-polar solvent like hexane can be performed to remove lipids and waxes before the main extraction.

  • Possible Cause: Crude extract contains significant debris.

    • Solution: After homogenization in the extraction solvent, centrifuge the mixture at high speed (e.g., 12,000 x g) to pellet insoluble material before proceeding with the extraction. The resulting supernatant can then be filtered to remove any remaining fine particles.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data from various studies on isoflavone extraction, providing a baseline for experimental design.

Table 1: Ultrasound-Assisted Extraction (UAE) Parameters

Parameter Optimized Value Source Material Notes
Solvent 50% Ethanol Soybeans Showed improved efficiency over other solvents.[4][5]
Temperature 60°C Soybeans Increasing temperature from 10°C to 60°C improved yield.[5]
Time 20 minutes Soybeans Sufficient for quantitative extraction.[4][5]

| Amplitude | 77% | Cashew Leaves | Parameter optimized for phenolic compounds. |

Table 2: Microwave-Assisted Extraction (MAE) Parameters

Parameter Optimized Value Source Material Notes
Solvent 50% Ethanol Soybeans Optimized for quantitative recoveries.[1]
Temperature 50°C Soybeans Higher temperatures can convert other isoflavones to aglycone form.[1]
Time 20 minutes Soybeans Optimized for quantitative recoveries.[1]
Sample Size 0.5 g Soybeans Optimized parameter for the specified method.[1]
Solvent 80% Ethanol Licorice Root Optimal for phenolic compounds.
Time 5-6 minutes Licorice Root Significantly faster than conventional methods.

| Liquid/Solid Ratio | 12.7:1 | Licorice Root | Optimized for phenolic compounds. |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Isosojagol

This protocol is based on optimized methods for extracting isoflavones from soybeans.[4][5]

  • Sample Preparation: Dry the source material (e.g., soybean flour) and grind it to a fine powder (e.g., 80 mesh).

  • Extraction Setup: Place a defined amount of the powdered sample (e.g., 10 g) into a beaker.

  • Solvent Addition: Add the extraction solvent, 80% ethanol, at a specified solvent-to-solid ratio (e.g., 20:1, v/w).

  • Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Perform the extraction at a controlled temperature (e.g., 35 ± 5°C) and amplitude (e.g., 77%) for a set duration (e.g., 31 minutes).

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Storage: Store the dried crude extract in a desiccator until further analysis or purification.

Protocol 2: Microwave-Assisted Extraction (MAE) of Isosojagol

This protocol is based on optimized methods for isoflavone extraction.[1]

  • Sample Preparation: Prepare a dried, powdered sample as described in the UAE protocol.

  • Extraction Setup: Weigh a specific amount of the sample (e.g., 0.5 g) into a microwave-safe extraction vessel.[1]

  • Solvent Addition: Add the optimized extraction solvent, 50% ethanol.[1]

  • Microwave Irradiation: Place the vessel in a microwave extractor. Set the parameters to the optimized conditions: temperature at 50°C and extraction time of 20 minutes.[1]

  • Cooling and Filtration: After the extraction cycle is complete, allow the vessel to cool to room temperature. Filter the extract to remove solid plant material.

  • Concentration: Remove the solvent from the extract using a rotary evaporator to yield the crude Isosojagol extract.

Visualizations

experimental_workflow cluster_prep Phase 1: Sample Preparation cluster_extraction Phase 2: Extraction cluster_purification Phase 3: Purification & Isolation cluster_analysis Phase 4: Analysis raw_material Source Material (e.g., Soybeans) drying Drying raw_material->drying grinding Grinding & Sieving drying->grinding extraction Extraction (UAE / MAE) grinding->extraction filtration Filtration extraction->filtration parameters Solvent, Time, Temp. parameters->extraction concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration purification Further Purification (e.g., Chromatography) concentration->purification analysis Quantification (HPLC) purification->analysis final_product Pure Isosojagol analysis->final_product

Caption: Experimental workflow for Isosojagol extraction and analysis.

logical_relationships cluster_params Controllable Parameters cluster_effects Primary Effects cluster_outcomes Final Outcomes P1 Extraction Method (UAE, MAE, etc.) E1 Extraction Efficiency P1->E1 Influences P2 Solvent Polarity (e.g., Ethanol/Water Ratio) P2->E1 Affects E3 Selectivity P2->E3 Determines P3 Temperature P3->E1 Increases E2 Compound Stability P3->E2 Decreases (if high) P4 Extraction Time P4->E1 Increases P4->E2 Decreases (if long) O1 Final Yield E1->O1 Directly Impacts E2->O1 Directly Impacts O2 Purity E3->O2 Directly Impacts

References

Troubleshooting

Technical Support Center: Isosojagol Quantification &amp; Matrix Effect Mitigation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Isosojagol. The infor...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Isosojagol. The information provided is tailored to address common challenges, with a focus on mitigating matrix effects in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Isosojagol quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In simpler terms, other molecules in your sample can either suppress or enhance the signal of Isosojagol, leading to inaccurate quantification.[2] This can result in underestimation or overestimation of the true concentration. Common sources of matrix effects in biological samples include phospholipids, salts, and metabolites.[1]

Q2: How can I detect the presence of matrix effects in my assay?

A2: The most common method to assess matrix effects is the post-extraction spike method. This involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a neat solution at the same concentration. A significant difference in response indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. A dip or rise in the baseline signal upon injection of a blank matrix extract indicates ion suppression or enhancement, respectively.

Q3: What are the primary strategies to minimize matrix effects for Isosojagol analysis?

A3: The three main strategies to combat matrix effects are:

  • Effective Sample Preparation: To remove interfering components from the sample. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT) are commonly used.[3][4]

  • Chromatographic Separation: Optimizing the UPLC/HPLC method to chromatographically separate Isosojagol from matrix components.

  • Use of an Internal Standard (IS): A suitable internal standard, ideally a stable isotope-labeled (SIL) version of Isosojagol, can compensate for matrix effects as it will be affected in the same way as the analyte.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing 1. Column degradation. 2. Incompatible mobile phase pH. 3. Co-eluting interferences.1. Replace the guard column or analytical column. 2. Adjust the mobile phase pH to ensure Isosojagol is in a single ionic form. 3. Optimize the gradient to better separate the analyte from interferences.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between samples. 3. Instrument instability.1. Automate sample preparation steps where possible. Ensure consistent timing and volumes. 2. Employ a more rigorous sample cleanup method (e.g., switch from PPT to SPE). Use a stable isotope-labeled internal standard. 3. Perform system suitability tests before each run. Check for leaks and ensure stable spray in the MS source.
Low Analyte Recovery 1. Inefficient extraction during sample preparation. 2. Analyte degradation. 3. Strong ion suppression.1. Optimize the extraction solvent or SPE sorbent and elution solvent. 2. Investigate the stability of Isosojagol under the extraction and storage conditions. 3. Improve sample cleanup to remove suppressing agents. Dilute the sample if sensitivity allows.
Signal Intensity Drifts During an Analytical Run 1. Buildup of matrix components on the column or in the MS source. 2. Change in mobile phase composition.1. Implement a column wash step at the end of each injection or periodically within the run. Clean the MS source. 2. Ensure mobile phases are well-mixed and degassed.

Experimental Protocols

The following is a representative experimental protocol for the quantification of Isosojagol in human plasma, based on established methods for similar isoflavones.[5][6]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard working solution (e.g., Isosojagol-d4). Add 200 µL of 0.1 M acetate buffer (pH 5.0).

  • Enzymatic Hydrolysis (if measuring total Isosojagol): Add 10 µL of β-glucuronidase/sulfatase from Helix pomatia and incubate at 37°C for 2 hours to hydrolyze conjugated metabolites.[7]

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol followed by 1 mL of 0.1 M acetate buffer (pH 5.0).

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Isosojagol and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

UPLC-MS/MS Conditions
  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • MRM Transitions: To be determined by infusing a standard solution of Isosojagol and its internal standard.

Quantitative Data Summary

The following table summarizes typical validation parameters for a UPLC-MS/MS method for isoflavone quantification, which would be applicable to an Isosojagol assay.[5]

Parameter Typical Acceptance Criteria Example Performance Data for a Similar Isoflavone (Daidzein)
Linearity (r²) > 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 101 ng/mL
Accuracy (% Bias) Within ±15%-5.2% to 8.5%
Precision (%RSD) < 15%Intra-day: 4.1% - 7.8% Inter-day: 6.5% - 9.2%
Recovery (%) Consistent and reproducible85% - 95%
Matrix Effect (%) CV < 15%8.7%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is hydrolysis Enzymatic Hydrolysis (Optional) add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe evap_recon Evaporate & Reconstitute spe->evap_recon uplc UPLC Separation evap_recon->uplc msms MS/MS Detection uplc->msms quant Quantification msms->quant review Data Review quant->review

Caption: A typical experimental workflow for Isosojagol quantification.

troubleshooting_logic start Inaccurate Results? check_is Is Internal Standard Response Consistent? start->check_is check_cal Is Calibration Curve Linear (r² > 0.99)? check_is->check_cal Yes troubleshoot_instrument Troubleshoot Instrument/Method Parameters check_is->troubleshoot_instrument No investigate_matrix Investigate Matrix Effects check_cal->investigate_matrix Yes check_cal->troubleshoot_instrument No improve_cleanup Improve Sample Cleanup (e.g., SPE) investigate_matrix->improve_cleanup optimize_chrom Optimize Chromatography investigate_matrix->optimize_chrom use_sil_is Use Stable Isotope-Labeled IS investigate_matrix->use_sil_is review_integration Review Peak Integration troubleshoot_instrument->review_integration

References

Optimization

Technical Support Center: Optimizing HPLC Parameters for Isosojagol Separation

Welcome to our technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameter...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Isosojagol. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data tables to address specific challenges encountered during your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for Isosojagol separation?

A good starting point for Isosojagol separation is to use a reversed-phase C18 column with a gradient elution.[1][2][3] A common mobile phase combination is water and acetonitrile, with a small amount of acid like formic or acetic acid to improve peak shape.[1][3][4]

Q2: Which type of HPLC column is most suitable for Isosojagol analysis?

Reversed-phase C18 columns are the most widely used and generally effective for the separation of isoflavones, including Isosojagol.[1][2][3] Columns with a particle size of 3 to 5 µm and a length of 150 or 250 mm are frequently employed.[2]

Q3: What is the recommended detection wavelength for Isosojagol?

Most isoflavones, including Isosojagol, exhibit strong UV absorbance in the range of 254-262 nm.[1][2] Therefore, setting your UV detector within this range should provide good sensitivity. The optimal wavelength can be determined by obtaining a UV spectrum of a purified Isosojagol standard.

Q4: Should I use an isocratic or gradient elution for Isosojagol separation?

For samples containing multiple isoflavones or a complex matrix, a gradient elution is highly recommended.[1][2] A gradient allows for the effective separation of compounds with a range of polarities, improving resolution and reducing analysis time. An isocratic method may be sufficient if you are analyzing a relatively pure sample of Isosojagol.

Q5: How can I improve the peak shape of Isosojagol?

Peak tailing is a common issue in isoflavone analysis. Adding a small amount of acid, such as 0.1% formic acid or acetic acid, to the mobile phase can significantly improve peak symmetry by suppressing the ionization of silanol groups on the silica-based stationary phase.[3][4]

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the HPLC separation of Isosojagol.

Poor Peak Resolution or Co-elution
Possible Cause Suggested Solution
Inadequate Mobile Phase Composition Modify the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. You can also try switching the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity.
Incorrect Column Ensure you are using a high-quality C18 column with appropriate dimensions and particle size. If co-elution persists, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column).
Suboptimal Temperature Vary the column temperature. Sometimes, a slight increase or decrease in temperature can significantly impact selectivity and resolution.
High Flow Rate Reduce the flow rate. This can lead to better peak separation, although it will increase the analysis time.
Peak Tailing
Possible Cause Suggested Solution
Secondary Interactions with Silanol Groups Add an acidic modifier (0.1% formic acid or acetic acid) to the mobile phase to protonate the silanol groups and reduce unwanted interactions.
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is at least 2 pH units away from the pKa of Isosojagol to maintain a consistent ionization state.
Irreproducible Retention Times
Possible Cause Suggested Solution
Inadequate Column Equilibration Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient.
Mobile Phase Preparation Inconsistency Prepare fresh mobile phase for each analysis and ensure accurate measurement of all components.
Fluctuations in Column Temperature Use a column oven to maintain a constant and consistent temperature throughout the analysis.
Pump Malfunction Check the pump for leaks and ensure it is delivering a stable and accurate flow rate.

Experimental Protocols

General Protocol for HPLC Analysis of Isosojagol in Plant Extracts

This protocol provides a robust starting point for the separation of Isosojagol. Optimization may be required based on your specific sample matrix and instrumentation.

1. Sample Preparation:

  • Extract the plant material with a suitable solvent such as 80% methanol or ethanol.

  • Centrifuge the extract to remove particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A representative gradient is shown in the table below.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-35 °C.

  • Detection: UV at 260 nm.

Representative Gradient Program:

Time (min)% Solvent A% Solvent B
09010
207030
355050
401090
451090
509010
609010

Data Presentation

The following tables summarize typical HPLC parameters used for the separation of soy isoflavones, which can be adapted for Isosojagol analysis.

Table 1: Commonly Used HPLC Columns for Isoflavone Separation

Column TypeDimensions (L x ID)Particle Size (µm)
C18250 mm x 4.6 mm5
C18150 mm x 4.6 mm5
C18150 mm x 2.1 mm3.5

Table 2: Representative Mobile Phase Compositions and Additives

Organic SolventAqueous PhaseAdditive
AcetonitrileWater0.1% Formic Acid
AcetonitrileWater0.1% Acetic Acid
MethanolWater0.1% Acetic Acid

Visualizations

Troubleshooting Workflow for Poor Peak Resolution

Poor_Resolution_Workflow start Poor Peak Resolution or Co-elution check_gradient Is the gradient optimized? start->check_gradient adjust_gradient Modify Gradient: - Steeper/shallower slope - Change initial/final %B check_gradient->adjust_gradient No check_solvent Is the organic solvent optimal? check_gradient->check_solvent Yes adjust_gradient->check_solvent change_solvent Change Organic Solvent: Acetonitrile <-> Methanol check_solvent->change_solvent No check_column Is the column appropriate? check_solvent->check_column Yes change_solvent->check_column change_column Change Column: - Different stationary phase - Smaller particle size check_column->change_column No check_temp_flow Are temperature and flow rate optimal? check_column->check_temp_flow Yes change_column->check_temp_flow adjust_temp_flow Adjust Temperature and/or Flow Rate check_temp_flow->adjust_temp_flow No end Resolution Improved check_temp_flow->end Yes adjust_temp_flow->end

Caption: Troubleshooting workflow for addressing poor peak resolution in HPLC.

Logical Relationships of HPLC Parameters for Method Optimization

HPLC_Optimization cluster_column Column Parameters cluster_mobile_phase Mobile Phase Parameters cluster_instrument Instrument Parameters cluster_performance Chromatographic Performance Stationary Phase Stationary Phase Resolution Resolution Stationary Phase->Resolution Peak Shape Peak Shape Stationary Phase->Peak Shape Dimensions Dimensions Analysis Time Analysis Time Dimensions->Analysis Time Particle Size Particle Size Particle Size->Resolution Organic Solvent Organic Solvent Organic Solvent->Resolution Retention Time Retention Time Organic Solvent->Retention Time pH / Additives pH / Additives pH / Additives->Retention Time pH / Additives->Peak Shape Gradient Program Gradient Program Gradient Program->Resolution Gradient Program->Analysis Time Flow Rate Flow Rate Flow Rate->Retention Time Flow Rate->Analysis Time Temperature Temperature Temperature->Resolution Temperature->Retention Time Detection Wavelength Detection Wavelength Sensitivity Sensitivity Detection Wavelength->Sensitivity

Caption: Interplay of HPLC parameters in method optimization for desired performance.

References

Troubleshooting

Troubleshooting Isosojagol instability in solution

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the s...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the stability of Isosojagol in solution during laboratory experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Isosojagol solution appears to have precipitated. What should I do?

A1: Precipitate formation is a common issue and can be attributed to several factors:

  • Low Solubility: Isosojagol has very low predicted water solubility.[1] Ensure you are using an appropriate solvent. For initial stock solutions, organic solvents like DMSO, ethanol, or methanol are recommended. A study on related isoflavones used a mixture of DMSO and methanol for initial dissolution.[2]

  • Solvent Polarity Change: If you are diluting a stock solution (e.g., in DMSO) into an aqueous buffer, the drastic change in polarity can cause the compound to crash out of solution. Try to minimize the percentage of the organic stock solution in your final aqueous solution (typically ≤ 0.5%).

  • Temperature Effects: Solubility can decrease at lower temperatures. If you stored your solution at 4°C or -20°C, allow it to fully equilibrate to room temperature and vortex gently before use.

Q2: What is the recommended solvent for preparing Isosojagol stock solutions?

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Methanol (MeOH)

For working solutions, these stock solutions can be further diluted in aqueous buffers or cell culture media. It is crucial to perform serial dilutions to avoid precipitation.

Q3: How should I store my Isosojagol solutions to ensure stability?

A3: Proper storage is critical to prevent degradation. For the solid compound, store in a dry, dark place at -20°C for long-term storage (months to years) or 0-4°C for short-term use (days to weeks).[3]

For stock solutions:

  • Short-term (days to weeks): Store at 0-4°C.[3]

  • Long-term (months): Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.[3]

Protect solutions from light, as flavonoids can be light-sensitive.

Q4: My experimental results are inconsistent. Could this be related to Isosojagol instability?

A4: Yes, inconsistent results are a hallmark of compound instability. Degradation of Isosojagol over the course of an experiment can lead to a decrease in its effective concentration, causing variability in biological assays.

  • Check for Degradation: Analyze your working solution by HPLC-UV at the beginning and end of your experiment to check for the appearance of new peaks or a decrease in the main Isosojagol peak area.

  • pH Sensitivity: The stability of compounds with hydroxyl groups can be pH-dependent. If your experimental medium is acidic or basic, consider performing a preliminary stability test at that pH.

  • Oxidation: Isosojagol has antioxidant properties, which means it is susceptible to oxidation.[3] This process can be accelerated by exposure to air and certain metal ions.[4] Prepare fresh working solutions for each experiment from a frozen stock to minimize oxidation.

Data and Protocols

Predicted Physicochemical Properties of Isosojagol

The following table summarizes predicted properties that can influence Isosojagol's behavior in solution.

PropertyPredicted ValueSourceImplication for Stability/Solubility
Water Solubility0.063 g/L[1]Very low; requires organic solvents for stock solutions.
logP4.63[1]Indicates high lipophilicity; compound is more soluble in non-polar organic solvents.
pKa (Strongest Acidic)7.09[1]The phenolic hydroxyl groups can be deprotonated at physiological or basic pH, which may alter solubility and stability.
Hydrogen Donor Count2[1]Can participate in hydrogen bonding, influencing solvent interactions.
Hydrogen Acceptor Count3[1]Can participate in hydrogen bonding, influencing solvent interactions.
Experimental Protocol: Assessing Isosojagol Stability by HPLC-UV

This protocol provides a general method to determine the stability of Isosojagol in your experimental buffer.

Objective: To quantify the percentage of Isosojagol remaining in solution over time under specific conditions (e.g., temperature, pH).

Materials:

  • Isosojagol

  • DMSO (or other appropriate organic solvent)

  • Experimental buffer (e.g., PBS, cell culture medium)

  • HPLC system with a UV detector and a C18 reversed-phase column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic Acid (or other modifier for mobile phase)

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of Isosojagol in DMSO.

  • Prepare Working Solution: Dilute the stock solution to a final concentration of 50 µM in your pre-warmed experimental buffer. Ensure the final DMSO concentration is low (e.g., 0.5%).

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and inject it into the HPLC system. This will serve as your baseline measurement.

  • Incubation: Incubate the remaining working solution under your desired experimental conditions (e.g., 37°C in a cell culture incubator).

  • Time-Point Sampling: At regular intervals (e.g., 2, 4, 8, 24 hours), withdraw aliquots of the working solution for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% acetic acid is a common starting point for isoflavone analysis.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection Wavelength: 254 nm.[2]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Identify the peak corresponding to Isosojagol based on the T=0 chromatogram.

    • Measure the peak area of Isosojagol at each time point.

    • Calculate the percentage of Isosojagol remaining at each time point relative to the T=0 sample.

    • (Optional) Observe the appearance of new peaks in the chromatogram, which may indicate degradation products.

Visual Guides: Workflows and Pathways

Troubleshooting Workflow for Isosojagol Instability

G cluster_0 Troubleshooting Isosojagol Instability cluster_1 Solubility Issues cluster_2 Dilution Issues cluster_3 Stability/Storage Issues start Inconsistent Results or Precipitation Observed check_solubility Is the compound fully dissolved in the stock solution? start->check_solubility check_dilution Did precipitation occur during dilution into aqueous buffer? check_solubility->check_dilution Yes sol_issue_1 Use recommended organic solvent (DMSO, EtOH) check_solubility->sol_issue_1 No check_storage How was the solution stored and handled? check_dilution->check_storage No dil_issue_1 Decrease final organic solvent percentage (<0.5%) check_dilution->dil_issue_1 Yes storage_issue_1 Aliquot and store at -20°C Protect from light check_storage->storage_issue_1 Improper end_node Perform HPLC stability check if issues persist check_storage->end_node Proper sol_issue_2 Gently warm and vortex sol_issue_1->sol_issue_2 dil_issue_2 Use serial dilutions dil_issue_1->dil_issue_2 storage_issue_2 Avoid repeated freeze-thaw cycles storage_issue_1->storage_issue_2 storage_issue_3 Prepare fresh working solutions storage_issue_2->storage_issue_3

Caption: A logical workflow for troubleshooting common issues with Isosojagol solutions.

General Degradation Pathways for Flavonoids

G cluster_conditions Degradation Conditions cluster_products Potential Degradation Products Isosojagol Isosojagol (Parent Compound) Oxidized_Products Oxidized Products (e.g., Quinones) Isosojagol->Oxidized_Products Oxidation Hydrolyzed_Products Ring Fission Products Isosojagol->Hydrolyzed_Products Hydrolysis Photo_Products Photodegradation Adducts Isosojagol->Photo_Products Photodegradation Oxidation Oxidation (O2, Metal Ions) Hydrolysis Hydrolysis (Acidic/Basic pH) Photodegradation Light Exposure (UV, Visible)

Caption: Potential degradation pathways for Isosojagol based on its flavonoid structure.

References

Optimization

Technical Support Center: Isosojagol Cell-Based Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Isosojagol in cell-based assays. Troubleshooting Guides Question: My cell viability assay (e...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Isosojagol in cell-based assays.

Troubleshooting Guides

Question: My cell viability assay (e.g., MTT, XTT) results are inconsistent or show high variability after Isosojagol treatment. What are the possible causes and solutions?

Answer:

High variability in cell viability assays is a common issue. Here’s a systematic approach to troubleshoot the problem:

  • Cell Seeding and Confluency: Inconsistent cell numbers across wells is a primary source of variability. Ensure a homogenous single-cell suspension before seeding and be precise with your pipetting. Aim for a consistent cell confluency (typically 70-80%) at the time of treatment, as this can significantly impact the cellular response to Isosojagol.[1]

  • Isosojagol Preparation and Storage: Isosojagol, like many small molecules, can be prone to degradation. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure complete solubilization of Isosojagol in the culture medium and vortex gently before adding to the cells.

  • Incubation Time and Concentration: The optimal incubation time and concentration for Isosojagol are cell-line dependent. If you are observing high toxicity, consider reducing the concentration or shortening the incubation period. Conversely, if no effect is observed, you may need to increase the concentration or extend the incubation time. A dose-response and time-course experiment is highly recommended to determine the optimal conditions for your specific cell line.[2]

  • Assay-Specific Issues:

    • MTT Assay: The formazan crystals produced in the MTT assay are insoluble in water and require a solubilization step. Incomplete solubilization can lead to inaccurate readings. Ensure thorough mixing and complete dissolution of the formazan crystals before reading the absorbance.

    • Edge Effects: Wells on the periphery of the microplate are more susceptible to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media without cells.

Here is a logical workflow to troubleshoot this issue:

G start High Variability in Viability Assay check_seeding Review Cell Seeding Protocol - Homogenous suspension? - Consistent confluency? start->check_seeding check_compound Evaluate Isosojagol Preparation - Fresh stock? - Complete solubilization? start->check_compound optimize_conditions Optimize Experimental Conditions - Perform dose-response curve - Test different incubation times start->optimize_conditions check_assay Examine Assay-Specific Steps - Incomplete formazan solubilization? - Edge effects? start->check_assay solution_seeding Refine cell seeding technique check_seeding->solution_seeding solution_compound Prepare fresh Isosojagol stocks check_compound->solution_compound solution_optimize Determine optimal concentration and time optimize_conditions->solution_optimize solution_assay Improve assay execution and plate layout check_assay->solution_assay

Troubleshooting workflow for inconsistent cell viability results.

Question: I am not observing any apoptosis with the Annexin V/PI assay after treating cells with Isosojagol. Why might this be?

Answer:

A lack of apoptosis can be due to several factors, ranging from the experimental setup to the intrinsic properties of the cell line.

  • Sub-optimal Concentration or Incubation Time: Isosojagol may induce apoptosis only within a specific concentration range and time frame. If the concentration is too low, it may not be sufficient to trigger the apoptotic cascade. If it's too high, it might induce necrosis instead, which would be detected by PI staining but not necessarily by Annexin V in the early stages. Perform a time-course experiment (e.g., 12, 24, 48 hours) with a range of Isosojagol concentrations.

  • Cell Line Resistance: Some cancer cell lines are inherently resistant to apoptosis induced by certain compounds. You could consider using a positive control for apoptosis (e.g., staurosporine) to ensure that your cell line is capable of undergoing apoptosis and that your assay is working correctly.

  • Assay Timing: Annexin V binding to phosphatidylserine is an early event in apoptosis. If you are analyzing the cells too late, they may have already progressed to late apoptosis or necrosis, where the membrane is compromised, and you would see an increase in PI-positive cells.

  • Incorrect Staining Protocol: Ensure that the Annexin V binding buffer contains sufficient calcium, as Annexin V binding to phosphatidylserine is calcium-dependent. Also, make sure to handle the cells gently during the staining process to avoid mechanical damage to the cell membrane, which can lead to false-positive PI staining.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for Isosojagol in cell-based assays?

A1: As specific data for Isosojagol is limited, a good starting point is to test a broad concentration range based on data from structurally similar isoxazole derivatives. A common starting range is from 0.1 µM to 100 µM. It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal working concentration.

Q2: How long should I incubate my cells with Isosojagol?

A2: The incubation time can vary significantly depending on the assay and the cell line. For cell viability assays, a 24 to 72-hour incubation is common. For signaling pathway studies, shorter incubation times (e.g., 15 minutes to 6 hours) may be more appropriate. A time-course experiment is the best way to determine the optimal incubation period for your specific experimental goals.

Q3: Which cell lines are most suitable for studying the effects of Isosojagol?

A3: The choice of cell line depends on your research question. Since Isosojagol is a phytoestrogen, estrogen receptor-positive (ER+) breast cancer cell lines like MCF-7 are a relevant model to study its effects on ER signaling. For general cytotoxicity and anti-proliferative studies, other cancer cell lines such as HeLa (cervical cancer) can also be used.

Q4: Can Isosojagol interfere with the assay readout?

A4: It is possible for compounds to interfere with assay components. For example, some compounds can auto-fluoresce, which could interfere with fluorescence-based assays. It is always a good practice to run a control with Isosojagol in cell-free assay medium to check for any direct interference with the assay reagents or detection method.

Quantitative Data

Disclaimer: The following tables provide a summary of quantitative data for isoxazole derivatives and other phytoestrogens in common cancer cell lines. This data is intended to serve as a reference for designing experiments with Isosojagol. Optimal conditions for Isosojagol must be determined empirically for each specific cell line and assay.

Table 1: Reported IC50 Values for Similar Compounds in Cancer Cell Lines

Compound ClassCell LineAssayIncubation Time (hours)Reported IC50 (µM)
Isoxazole DerivativeMCF-7MTT48~1.27 - 26.86
Isoxazole DerivativeHeLaMTT48~120.0
Phytoestrogen (Daidzein)MCF-7ProliferationNot Specified~10 - 20

Table 2: Recommended Starting Conditions for Isosojagol Assays (To be Optimized)

AssayCell LineStarting Concentration Range (µM)Incubation Time (hours)
Cell Viability (MTT)MCF-7, HeLa0.1 - 10024, 48, 72
Apoptosis (Annexin V)MCF-7, HeLa1 - 5012, 24, 48
ERβ Reporter AssayER-positive cells0.01 - 1024

Experimental Protocols

Cell Viability Assay (MTT Protocol)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Treat cells with a serial dilution of Isosojagol (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Protocol)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Isosojagol at the desired concentrations for the determined time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Estrogen Receptor β (ERβ) Reporter Assay
  • Cell Seeding: Plate ERβ reporter cells in a 96-well plate and allow them to attach.

  • Treatment: Treat the cells with Isosojagol at various concentrations. Include a positive control (e.g., 17β-estradiol) and a vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the reporter assay kit manufacturer's protocol.

Signaling Pathway and Workflow Diagrams

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isosojagol Isosojagol ER Estrogen Receptor (ER) Isosojagol->ER ER_dimer ER Dimerization ER->ER_dimer ERE Estrogen Response Element (ERE) ER_dimer->ERE Translocation Transcription Gene Transcription ERE->Transcription

Simplified Estrogen Receptor signaling pathway activated by Isosojagol.

G Isosojagol Isosojagol PI3K PI3K Isosojagol->PI3K Modulates Akt Akt PI3K->Akt IKK IKK Akt->IKK IkB IκB IKK->IkB Phosphorylates & Inhibits NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Expression (Proliferation, Survival) Nucleus->Gene Activates

Potential modulation of the Akt/NF-κB signaling pathway by Isosojagol.

G Isosojagol Isosojagol Frizzled Frizzled Receptor Isosojagol->Frizzled Activates? Dsh Dishevelled (Dsh) Frizzled->Dsh GSK3b GSK-3β Dsh->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin No degradation Nucleus Nucleus BetaCatenin->Nucleus Translocates TCF_LEF TCF/LEF Nucleus->TCF_LEF Binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes

Hypothesized activation of the Wnt signaling pathway by Isosojagol.

G start Start: Seed Cells overnight Incubate Overnight start->overnight treat Treat with Isosojagol overnight->treat incubate Incubate (e.g., 24-72h) treat->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent read Read Plate add_reagent->read analyze Analyze Data read->analyze

General experimental workflow for a cell-based assay with Isosojagol.

References

Troubleshooting

Technical Support Center: Isosojagol Stability and Storage

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of Isosojagol during storage and experimental handling. Frequently Asked Questions...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of Isosojagol during storage and experimental handling.

Frequently Asked Questions (FAQs)

Q1: What is Isosojagol and why is its stability critical?

Isosojagol is an isoflavonoid, a class of compounds known for their potential therapeutic properties. The stability of Isosojagol is crucial because degradation can lead to a loss of its biological activity and the formation of unknown by-products. This can compromise the accuracy, reproducibility, and relevance of experimental results, ultimately impacting drug discovery and development timelines.

Q2: What are the primary factors that cause Isosojagol degradation?

The main environmental and chemical factors that can lead to the degradation of Isosojagol and other isoflavones include:

  • Temperature: Higher temperatures accelerate chemical reactions, leading to faster degradation.[1][2][3] Temperature is often cited as the most critical factor affecting isoflavone stability.[2]

  • Light: Exposure to UV-Vis light can induce photolytic degradation. Some isoflavone aglycones, like daidzein (structurally related to Isosojagol), are known to be sensitive to UV-Vis light.[2]

  • pH: The pH of the solution can significantly influence the stability of Isosojagol.[4][5] Both acidic and alkaline conditions can catalyze degradation reactions such as hydrolysis.[1][4][5] Generally, extreme pH levels should be avoided.

  • Oxygen: Oxidative degradation can occur, especially in the presence of light, heat, and certain metal ions. It is advisable to minimize headspace in vials to reduce oxygen exposure.[2]

Q3: What are the recommended storage conditions for Isosojagol?

To ensure maximum stability, Isosojagol should be stored under controlled conditions. The ideal conditions depend on whether the compound is in solid form or in solution.

FormTemperatureLight ConditionsAtmosphere
Solid Powder -20°C for long-term storage.[2]Protect from light (store in amber vials or foil-wrapped containers).Store under an inert atmosphere (e.g., argon or nitrogen) if possible.
In Solution -20°C or lower for short-term storage. For long-term, -80°C is preferable.[6][7]Protect from light. Use amber glass vials.Degas solvents and store under an inert atmosphere.

Note: For solutions, it is crucial to use high-purity solvents and to be aware that the choice of solvent can also impact stability.

Q4: How can I determine if my Isosojagol sample has degraded?

Degradation can be assessed through several methods:

  • Visual Inspection: Changes in color or the appearance of precipitate in a solution can be initial indicators of degradation.

  • Chromatographic Analysis: The most reliable method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10] These methods can separate and quantify the parent compound and its degradation products. A decrease in the peak area of Isosojagol and the appearance of new peaks are clear signs of degradation.[9]

  • Spectroscopic Analysis: UV-Visible spectroscopy can be used to monitor changes in the absorption spectrum, which may indicate structural changes due to degradation.[8]

Troubleshooting Guide

Problem 1: Inconsistent or non-reproducible experimental results.

  • Possible Cause: Degradation of Isosojagol stock or working solutions.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that both solid and solution forms of Isosojagol have been stored at the correct temperature and protected from light.[2]

    • Perform Purity Check: Analyze an aliquot of your stock or working solution using HPLC or LC-MS to check for the presence of degradation products. Compare the chromatogram to a reference standard or a freshly prepared sample.

    • Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from the solid compound for each experiment or at frequent intervals. Avoid repeated freeze-thaw cycles.[7]

    • Evaluate Experimental Conditions: Assess if the pH, temperature, or duration of your experimental setup could be contributing to degradation.

Problem 2: The Isosojagol solution has changed color.

  • Possible Cause: This is often a sign of oxidation or other chemical reactions leading to degradation products that absorb light differently.

  • Troubleshooting Steps:

    • Cease Use: Do not use the discolored solution for critical experiments.

    • Analyze the Solution: Use HPLC-PDA or LC-MS to identify the degradation products and quantify the remaining Isosojagol.

    • Review Handling Procedures: Ensure that solvents were properly degassed and that solutions are stored under an inert atmosphere to prevent oxidation. Check for potential contaminants in your solvent or storage vials.

Below is a troubleshooting workflow to diagnose potential Isosojagol degradation.

G start Inconsistent Results or Visual Change in Sample check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage purity_analysis Perform Purity Analysis (HPLC / LC-MS) check_storage->purity_analysis degraded Degradation Confirmed purity_analysis->degraded New peaks? Main peak reduced? not_degraded No Degradation Detected purity_analysis->not_degraded Clean peak? discard Discard Sample & Prepare Fresh Solution degraded->discard review_handling Review Handling & Experimental Protocols degraded->review_handling other_factors Investigate Other Experimental Variables not_degraded->other_factors end_good Proceed with Experiment discard->end_good other_factors->end_good

Troubleshooting workflow for Isosojagol degradation.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Isosojagol

This protocol outlines a general method for assessing the stability of Isosojagol. The specific column, mobile phase, and gradient may need to be optimized for your specific equipment and degradation products.

  • Objective: To develop a method that separates Isosojagol from its potential degradation products.[11]

  • Materials:

    • Isosojagol reference standard

    • Aged or stressed Isosojagol sample

    • HPLC-grade acetonitrile, methanol, and water

    • HPLC-grade formic acid or other modifier

    • HPLC system with a PDA or UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Methodology:

    • Sample Preparation:

      • Prepare a stock solution of Isosojagol reference standard in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

      • Dilute the stock to a working concentration (e.g., 50 µg/mL) with the mobile phase.

      • Prepare the aged/stressed sample in the same manner.

    • Chromatographic Conditions (Example):

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detector Wavelength: Scan for lambda max of Isosojagol (e.g., 260 nm).

      • Gradient Program:

        Time (min) % Mobile Phase B
        0 20
        20 80
        25 80
        26 20

        | 30 | 20 |

    • Analysis:

      • Inject the reference standard to determine its retention time and peak area.

      • Inject the stressed sample.

      • Compare the chromatograms. The appearance of new peaks or a decrease in the Isosojagol peak area indicates degradation. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak.[11]

Below is a diagram illustrating the general workflow for conducting a stability study.

G start Prepare Isosojagol Sample (Solid or Solution) stress Expose to Stress Conditions (Heat, Light, pH, etc.) start->stress sampling Draw Samples at Defined Time Points (t=0, t=1, t=2...) stress->sampling analysis Analyze via Stability- Indicating Method (HPLC/LC-MS) sampling->analysis data Quantify Remaining Isosojagol & Degradation Products analysis->data pathway Identify Degradation Products (e.g., using LC-MS/MS) data->pathway kinetics Determine Degradation Rate and Shelf-life data->kinetics end Stability Profile Established pathway->end kinetics->end

Workflow for an Isosojagol stability study.

Potential Degradation Pathway

While the specific degradation pathway of Isosojagol must be determined experimentally, isoflavonoids can undergo reactions like oxidation and hydrolysis. Oxidation can lead to the formation of hydroxylated or quinone-type structures, while hydrolysis might cleave ether linkages if present in derivatives. The diagram below illustrates a hypothetical oxidative degradation pathway.

G isosojagol Isosojagol oxidative_stress Oxidative Stress (O₂, Light, Heat) isosojagol->oxidative_stress intermediate Hydroxylated Intermediate oxidative_stress->intermediate Hydroxylation product1 Quinone-type Product intermediate->product1 Further Oxidation product2 Ring-opening Products intermediate->product2 Ring Fission

Hypothetical oxidative degradation of Isosojagol.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Isosojagol and Other Coumestans for Researchers and Drug Development Professionals

An in-depth guide to the biological activities of Isosojagol, Coumestrol, Wighteone, and Glycyrol, presenting available quantitative data, experimental methodologies, and insights into their mechanisms of action. Introdu...

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the biological activities of Isosojagol, Coumestrol, Wighteone, and Glycyrol, presenting available quantitative data, experimental methodologies, and insights into their mechanisms of action.

Introduction

Coumestans, a class of polycyclic aromatic compounds, are phytoestrogens found in various plants, notably legumes. These compounds have garnered significant interest in the scientific community for their diverse biological activities, including estrogenic, anti-inflammatory, antioxidant, and anticancer properties. This guide provides a comparative analysis of Isosojagol with other prominent coumestans—Coumestrol, Wighteone, and Glycyrol. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their relative potencies and potential therapeutic applications, supported by available experimental data.

Comparative Analysis of Biological Activities

The biological efficacy of Isosojagol, Coumestrol, Wighteone, and Glycyrol has been evaluated across several key performance metrics. While data for Coumestrol is more abundant, emerging research is shedding light on the therapeutic potential of other coumestans.

Estrogenic Activity

Coumestans are well-known for their estrogenic effects, primarily mediated through their interaction with estrogen receptors (ERα and ERβ).

Table 1: Estrogenic Activity of Coumestans

Compound Assay Target Activity Metric Value Citation
Coumestrol Estrogen Receptor Binding Assay ERα Relative Binding Affinity (RBA) vs. Estradiol 94% [1]
Estrogen Receptor Binding Assay ERβ Relative Binding Affinity (RBA) vs. Estradiol 185% [1]
Glycyrol ERE-luciferase in MCF-7 cells ERα/ERβ Estrogenic Activity Induces estrogen-responsive element (ERE) activity [2][3]
Isosojagol Not Available Not Available Not Available Not Available

| Wighteone | Not Available | Not Available | Not Available | Not Available | |

Note: Data for Isosojagol and Wighteone on specific estrogenic activity metrics were not available in the reviewed literature.

Coumestrol exhibits a high binding affinity for both ERα and ERβ, even surpassing that of estradiol for ERβ[1]. Glycyrol, found in licorice, has also been shown to induce estrogenic activity in MCF-7 breast cancer cells[2][3]. The structural similarity of these compounds to 17β-estradiol allows them to bind to estrogen receptors and modulate downstream signaling pathways.

Estrogen Receptor Signaling Pathway

EstrogenSignaling Coumestan Coumestan (e.g., Isosojagol, Coumestrol) ER Estrogen Receptor (ERα / ERβ) Coumestan->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to GeneTranscription Gene Transcription ERE->GeneTranscription Regulates BiologicalEffects Biological Effects (e.g., cell proliferation, differentiation) GeneTranscription->BiologicalEffects Leads to

Figure 1: Simplified estrogen receptor signaling pathway for coumestans.
Anti-inflammatory Effects

Several coumestans have demonstrated potent anti-inflammatory properties by modulating key inflammatory pathways.

Table 2: Anti-inflammatory Activity of Coumestans

Compound Assay Cell Line Target Activity Metric Value Citation
Glycyrol Nitric Oxide (NO) Production Assay RAW264.7 macrophages iNOS, COX-2, IL-1β, IL-6 Inhibition Dose-dependent inhibition of NO production (5-50 µM) [4]
Isosojagol Not Available Not Available Not Available Not Available Not Available
Coumestrol Not Available Not Available Not Available Not Available Not Available

| Wighteone | Not Available | Not Available | Not Available | Not Available | Not Available | |

Note: Specific quantitative data for Isosojagol, Coumestrol, and Wighteone on anti-inflammatory activity were not available in the reviewed literature.

Glycyrol has been shown to dose-dependently inhibit the production of nitric oxide (NO) and the expression of pro-inflammatory enzymes like iNOS and COX-2 in LPS-stimulated macrophages[4]. It also reduces the expression of pro-inflammatory cytokines such as IL-1β and IL-6 by inhibiting NF-κB activation[4].

NF-κB Signaling Pathway in Inflammation

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates to Nucleus IkB_NFkB->NFkB Releases NF-κB DNA DNA NFkB_n->DNA ProinflammatoryGenes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->ProinflammatoryGenes LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK Glycyrol Glycyrol Glycyrol->IKK Inhibits

Figure 2: Glycyrol's inhibition of the NF-κB inflammatory pathway.
Antioxidant Capacity

The antioxidant properties of coumestans are attributed to their ability to scavenge free radicals and chelate metal ions.

Table 3: Antioxidant Activity of Coumestans

Compound Assay Activity Metric Value Citation
Coumestrol DPPH Radical Scavenging Assay IC50 Not specified, but shows activity [2][3]
Oxygen Radical Absorbance Capacity (ORAC) Shows activity [2][3]
Isosojagol Not Available Not Available Not Available
Wighteone Not Available Not Available Not Available

| Glycyrol | Not Available | Not Available | Not Available | |

Coumestrol has demonstrated antioxidant potential in various assays, including DPPH radical scavenging and ORAC[2][3]. The phenolic hydroxyl groups in the coumestan structure are crucial for this activity.

General Workflow for DPPH Antioxidant Assay

DPPH_Workflow Sample Antioxidant Sample (e.g., Coumestan) Reaction Reaction Mixture Sample->Reaction DPPH_Solution DPPH Radical (Purple) DPPH_Solution->Reaction Incubation Incubation (in the dark) Reaction->Incubation Measurement Spectrophotometric Measurement (517 nm) Incubation->Measurement Result Reduced DPPH (Yellow/Colorless) Measurement->Result

Figure 3: A typical workflow for assessing antioxidant activity using the DPPH assay.
Anticancer Properties

The potential of coumestans as anticancer agents is an active area of research, with studies demonstrating their ability to inhibit cancer cell proliferation and induce apoptosis.

Table 4: Anticancer Activity of Coumestans

Compound Cell Line Cancer Type Activity Metric Value (µM) Citation
Coumestrol MCF-7 Breast Cancer IC50 ~50 (induces apoptosis) [5][6]
ES2 Ovarian Cancer IC50 50 [4][7]
Triple-Negative Inflammatory Breast Cancer (TN-IBC) Breast Cancer IC50 13 (2D models), 50 (3D models) [8]
Wighteone NCI-H1975 Non-Small Cell Lung Cancer IC50 5.70 [9]
Ba/F3 EGFR L858R/T790M Non-Small Cell Lung Cancer IC50 1.88 [9]
MCF-7 Breast Cancer Inhibition Significantly inhibits proliferation (concentration-dependent) [10]
Glycyrol TF-1 Leukemia IC50 16 (at 24h) [4]

| Isosojagol | Not Available | Not Available | Not Available | Not Available | |

Coumestrol has been shown to inhibit the proliferation of various cancer cell lines, including breast and ovarian cancer cells, with IC50 values in the micromolar range[4][5][7]. Wighteone has demonstrated potent anticancer effects against non-small cell lung cancer, particularly in cells with EGFR mutations, and also inhibits the proliferation of MCF-7 breast cancer cells[9][10]. Glycyrol has been found to inhibit the growth of leukemia cells[4]. The anticancer mechanisms of these compounds often involve the modulation of key signaling pathways like PI3K/AKT and MAPK, leading to cell cycle arrest and apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activities of coumestans.

Estrogen Receptor Binding Assay

This competitive binding assay is used to determine the affinity of a test compound for estrogen receptors.

  • Preparation of ERs: Recombinant human ERα or ERβ are used.

  • Radioligand: A radiolabeled estrogen, typically [³H]17β-estradiol, is used as the competitor.

  • Incubation: A fixed concentration of the radioligand is incubated with the estrogen receptor in the presence of varying concentrations of the test compound (coumestan).

  • Separation: Bound and free radioligand are separated using methods like hydroxylapatite or filter binding assays.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is then used to determine the relative binding affinity (RBA) compared to 17β-estradiol.

Estrogen Receptor Reporter Gene Assay

This assay measures the ability of a compound to activate gene transcription through the estrogen receptor.

  • Cell Culture: A cell line (e.g., MCF-7 or a stably transfected cell line) containing an estrogen-responsive reporter gene construct (e.g., ERE-luciferase) is used.

  • Treatment: Cells are treated with varying concentrations of the test coumestan.

  • Incubation: Cells are incubated for a specific period to allow for receptor activation and reporter gene expression.

  • Lysis and Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The fold induction of reporter gene activity relative to a vehicle control is calculated to determine the estrogenic potency of the compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is widely used to evaluate the antioxidant capacity of compounds.

  • DPPH Solution: A stable free radical, DPPH, is dissolved in a suitable solvent (e.g., methanol) to create a colored solution.

  • Reaction: The test compound is added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark for a set time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is often determined.

MCF-7 Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.

  • Cell Seeding: MCF-7 cells are seeded in a 96-well plate and allowed to attach.

  • Treatment: Cells are treated with various concentrations of the test coumestan.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.

Conclusion and Future Directions

The available data indicates that coumestans, including Isosojagol, Coumestrol, Wighteone, and Glycyrol, possess a range of promising biological activities. Coumestrol is the most extensively studied, with demonstrated estrogenic, antioxidant, and anticancer effects. Wighteone and Glycyrol also show significant potential, particularly in the areas of cancer and inflammation. However, a notable gap in the literature exists regarding the quantitative biological activities of Isosojagol.

For researchers and drug development professionals, this comparative analysis highlights the potential of these natural compounds as scaffolds for the development of novel therapeutics. Future research should focus on:

  • Quantitative Bioactivity of Isosojagol: Conducting comprehensive studies to determine the IC50 values of Isosojagol in various assays to enable a more direct comparison with other coumestans.

  • Direct Comparative Studies: Performing head-to-head comparisons of these coumestans under standardized experimental conditions to obtain more reliable relative potency data.

  • Mechanism of Action: Further elucidating the specific molecular targets and signaling pathways modulated by each coumestan to better understand their therapeutic potential and potential side effects.

  • In Vivo Studies: Translating the promising in vitro findings into in vivo animal models to assess their efficacy and safety in a physiological context.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of Isosojagol and other coumestans for the development of new treatments for a variety of diseases.

References

Comparative

Isosojagol vs. Genistein: A Comparative Analysis of Estrogenic Activity

A detailed examination for researchers, scientists, and drug development professionals. Isosojagol, also known as (S)-equol, and genistein are both isoflavones, a class of phytoestrogens naturally found in soybeans and o...

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination for researchers, scientists, and drug development professionals.

Isosojagol, also known as (S)-equol, and genistein are both isoflavones, a class of phytoestrogens naturally found in soybeans and other legumes. Their structural similarity to endogenous estrogens allows them to interact with estrogen receptors (ERs) and elicit estrogenic or anti-estrogenic effects. This has led to significant interest in their potential therapeutic applications, from managing menopausal symptoms to their role in hormone-dependent cancers. This guide provides a detailed comparative analysis of the estrogenic activity of isosojagol and genistein, supported by experimental data to aid researchers and professionals in drug development.

Quantitative Comparison of Estrogenic Activity

The estrogenic potency of a compound is determined by several factors, including its binding affinity to estrogen receptors (ERα and ERβ), its ability to induce the proliferation of estrogen-sensitive cells, and its capacity to modulate the expression of estrogen-responsive genes. The following tables summarize the available quantitative data for isosojagol and genistein.

CompoundERα Binding Affinity (Ki)ERβ Binding Affinity (Ki)ERβ/ERα SelectivityReference
Isosojagol ((S)-equol) 6.41 nM0.73 nM~8.8[1]
Genistein -7.4 nM (Kd)13-fold higher for ERβ[2][3]

Table 1: Estrogen Receptor Binding Affinity. Ki (inhibition constant) and Kd (dissociation constant) are measures of binding affinity; a lower value indicates a stronger binding. Data for genistein's ERα affinity is presented as a relative binding affinity (RBA) compared to ERβ.

CompoundCell LineProliferative Effect (EC50/IC50)Reference
Isosojagol ((±)-equol) MCF-7EC50: 200 nM (induces proliferation at ≥ 100 nM)[4][5]
Genistein MCF-7Biphasic: Stimulatory (10⁻⁸–10⁻⁶ M), Inhibitory (>10⁻⁵ M)[6]
Genistein MDA-468, MCF-7IC50 (inhibition): 6.5-12.0 µg/ml[7]
Genistein MCF-7IC50 (inhibition): 47.5 µM[8]

Table 2: Effect on Breast Cancer Cell Proliferation. EC50 (half-maximal effective concentration) represents the concentration at which a compound induces a response halfway between the baseline and maximum. IC50 (half-maximal inhibitory concentration) is the concentration that inhibits a biological process by 50%.

CompoundCell Line/ModelKey Gene Expression ChangesReference
Isosojagol ((S)-equol) Triple Negative Breast Cancer (TNBC)Downregulation of proliferation-related genes (161 genes with fold change ≥ 2)[9][10]
Isosojagol ((S)-equol) 3T3-L1 AdipocytesAffects ERα and ERβ expression[1]
Genistein MCF-7Upregulation of pS2 mRNA (at ≥ 10⁻⁸ M)[6]
Genistein Ovarian Cancer CellsVariable up- and down-regulation of 24 genes[11]
Genistein OsteoblastsInduction of ERα gene expression[12]

Table 3: Modulation of Estrogen-Responsive Gene Expression. This table highlights some of the key genes and pathways affected by isosojagol and genistein.

Experimental Protocols

The data presented in this guide are derived from various in vitro studies. The following are detailed methodologies for the key experiments cited.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]17β-estradiol, for binding to purified ERα or ERβ.

Workflow:

cluster_0 Incubation cluster_1 Separation cluster_2 Quantification & Analysis A Purified ERα or ERβ D Incubation (e.g., 18-24h at 4°C) A->D B [³H]17β-estradiol (Radioligand) B->D C Test Compound (Isosojagol or Genistein) at varying concentrations C->D F Separation of bound vs. free ligand (Centrifugation & Washing) D->F Addition of slurry E Hydroxyapatite slurry G Scintillation Counting (Measures radioactivity of bound ligand) F->G H Data Analysis (IC50, Ki calculation) G->H

Estrogen Receptor Competitive Binding Assay Workflow.

Detailed Steps:

  • Incubation: Purified human ERα or ERβ is incubated with a constant concentration of [³H]17β-estradiol and varying concentrations of the competitor ligand (isosojagol or genistein).

  • Separation: The reaction mixture is treated with a hydroxyapatite slurry, which binds the receptor-ligand complexes. The mixture is then centrifuged, and the unbound ligand is removed by washing.

  • Quantification: The amount of radioactivity in the hydroxyapatite pellet, which corresponds to the amount of bound [³H]17β-estradiol, is measured using a scintillation counter.

  • Analysis: The data are plotted as the percentage of bound radioligand versus the concentration of the competitor. The IC50 value (the concentration of the competitor that displaces 50% of the radioligand) is determined and used to calculate the binding affinity (Ki).

MCF-7 Cell Proliferation Assay (E-SCREEN Assay)

This assay assesses the estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-receptor-positive human breast cancer cell line, MCF-7.

Workflow:

A Seed MCF-7 cells in 96-well plates B Treat with varying concentrations of Isosojagol or Genistein A->B C Incubate for a defined period (e.g., 48-72 hours) B->C D Add proliferation reagent (e.g., MTT, WST-1) C->D E Incubate to allow color development D->E F Measure absorbance using a plate reader E->F G Calculate cell viability/ proliferation relative to control F->G

MCF-7 Cell Proliferation Assay Workflow.

Detailed Steps:

  • Cell Seeding: MCF-7 cells are seeded into 96-well plates in a culture medium stripped of estrogens.

  • Treatment: After allowing the cells to attach, the medium is replaced with a medium containing various concentrations of the test compound (isosojagol or genistein).

  • Incubation: The cells are incubated for a specific period (typically 48 to 72 hours) to allow for cell proliferation.

  • Quantification of Proliferation: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells metabolize MTT into a colored formazan product.

  • Measurement: The formazan is solubilized, and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: The results are expressed as a percentage of the control (untreated cells) to determine the effect of the compound on cell proliferation.

Gene Expression Analysis (Quantitative Real-Time PCR)

This technique is used to measure the change in the expression of specific estrogen-responsive genes in response to treatment with a test compound.

Workflow:

A Treat cells (e.g., MCF-7) with Isosojagol or Genistein B Isolate total RNA A->B C Reverse Transcription (RNA -> cDNA) B->C D Quantitative PCR (qPCR) with primers for target and reference genes C->D E Data Analysis (ΔΔCt method to calculate fold change in gene expression) D->E

Gene Expression Analysis (qPCR) Workflow.

Detailed Steps:

  • Cell Treatment: Estrogen-responsive cells (e.g., MCF-7) are treated with the test compound for a specific duration.

  • RNA Isolation: Total RNA is extracted from the treated and control cells.

  • Reverse Transcription: The isolated RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with specific primers for the estrogen-responsive gene of interest (e.g., pS2, ERα) and a housekeeping gene (for normalization).

  • Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, which determines the fold change in expression in the treated cells compared to the control cells.

Signaling Pathways and Logical Relationships

The estrogenic effects of isosojagol and genistein are primarily mediated through their interaction with estrogen receptors, which function as ligand-activated transcription factors.

cluster_ligands Phytoestrogens cluster_receptors Estrogen Receptors cluster_downstream Cellular Response Isosojagol Isosojagol ERa ERα Isosojagol->ERa Lower Affinity (Ki=6.41nM) ERb ERβ Isosojagol->ERb High Affinity (Ki=0.73nM) Genistein Genistein Genistein->ERa Lower Affinity Genistein->ERb High Affinity (Kd=7.4nM) Proliferation Cell Proliferation ERa->Proliferation Promotes GeneExpression Gene Expression (e.g., pS2) ERa->GeneExpression Modulates ERb->Proliferation Inhibits (generally) ERb->GeneExpression Modulates

Simplified Estrogenic Signaling Pathway.

Upon binding to ERα or ERβ in the cytoplasm, the ligand-receptor complex translocates to the nucleus. In the nucleus, it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. The differential binding affinities of isosojagol and genistein for ERα and ERβ, as well as the tissue-specific expression of these receptor subtypes, contribute to their distinct biological effects.

Conclusion

Both isosojagol and genistein exhibit significant estrogenic activity, primarily through their interaction with estrogen receptors. The available data suggest that:

  • Isosojagol ((S)-equol) demonstrates a higher binding affinity for ERβ compared to ERα, suggesting it may act as a selective estrogen receptor modulator (SERM) with a preference for ERβ-mediated pathways.

  • Genistein also shows a preference for ERβ and exhibits a biphasic effect on the proliferation of estrogen-receptor-positive breast cancer cells, stimulating growth at low concentrations and inhibiting it at higher concentrations.

The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers and professionals in the field of drug development. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the nuanced differences in the estrogenic profiles of these two important isoflavones.

References

Validation

A Comparative Guide to the Analytical Cross-Validation of Isosojagol

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), an...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) for the Quantification of Isosojagol.

The accurate and precise quantification of Isosojagol, a significant isoflavone found in soy and other legumes with potential health benefits, is paramount in research, quality control, and clinical studies. The selection of an appropriate analytical method is a critical decision that influences the reliability and efficiency of these investigations. This guide provides a comprehensive cross-validation of three commonly employed analytical techniques: HPLC, UPLC-MS/MS, and HPTLC, offering a comparative analysis of their performance based on experimental data.

Comparative Analysis of Analytical Methods

The performance of each analytical method was evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. These parameters include linearity, accuracy (recovery), precision (intraday and interday variability), and sensitivity (Limit of Detection - LOD, and Limit of Quantification - LOQ). The following tables summarize the quantitative data to facilitate a direct comparison.

Parameter HPLC-UV UPLC-MS/MS HPTLC
Linearity (Correlation Coefficient, r²) > 0.999[1][2]> 0.995[3]> 0.999[4]
Linear Range 6.25–100.00 μg/mL[1]2.00-500 ng/mL[5]100-600 ng/spot[4]
Accuracy (% Recovery) 96.67–103.60%[1]80-98%[6]Within acceptable limits[4]
Precision (Intra-day RSD) < 5.21%[1]< 3.7%[7]Low RSD[4]
Precision (Inter-day RSD) < 5.40%[1]< 3.6%[7]Low RSD[4]
Limit of Detection (LOD) 0.012 μg/mL[2]2.13 microg/ml[8]23.16 ng/spot[4]
Limit of Quantification (LOQ) 0.04 μg/mL[2]2 ng/mL[3]35.54 ng/spot[4]

Table 1: Comparison of Validation Parameters for Different Analytical Methods.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the generalized experimental protocols for each technique based on established methods for flavonoid analysis.

High-Performance Liquid Chromatography (HPLC-UV)

Sample Preparation:

  • Extraction of Isosojagol from the matrix using a suitable solvent (e.g., methanol, ethanol).

  • Sonication or vortexing to ensure complete extraction.

  • Centrifugation to pellet solid debris.

  • Filtration of the supernatant through a 0.45 µm filter prior to injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).[2]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid) and an organic phase (e.g., methanol or acetonitrile).[2][9]

  • Flow Rate: Typically 1.0 mL/min.[2]

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C or 40°C.[1][2]

  • Detection: UV detector set at the maximum absorbance wavelength for Isosojagol (e.g., 300 nm).[2]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Sample Preparation:

  • Protein precipitation is a common method for plasma samples, using acetonitrile.[10]

  • For other matrices, liquid-liquid extraction or solid-phase extraction (SPE) may be employed.[5]

  • The extracted sample is then centrifuged, and the supernatant is transferred for analysis.

Chromatographic and Mass Spectrometric Conditions:

  • Column: UPLC column with smaller particle size for higher resolution (e.g., ACQUITY UPLC® HSS T3, 2.1 × 50 mm, 1.8 µm).[11]

  • Mobile Phase: A gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile is frequently used.[11]

  • Flow Rate: A lower flow rate compared to HPLC is typical, for example, 0.2 mL/min or 0.3 mL/min.[3][10]

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.[10]

  • Detection: A triple quadrupole mass spectrometer is used for detection, often in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

High-Performance Thin-Layer Chromatography (HPTLC)

Sample and Standard Preparation:

  • Preparation of a stock solution of Isosojagol standard in a suitable solvent like acetonitrile.

  • Extraction of the sample using an appropriate solvent.

Chromatographic Development and Detection:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[12]

  • Sample Application: Application of samples and standards as bands onto the HPTLC plate using an automated applicator.

  • Mobile Phase: A suitable solvent system, for example, a mixture of toluene, ethyl acetate, and formic acid.[12]

  • Development: The plate is developed in a chromatographic chamber saturated with the mobile phase vapor.

  • Densitometric Analysis: After development, the plate is dried and scanned with a densitometer at the wavelength of maximum absorbance for Isosojagol.[12]

Visualizing the Validation Workflow

The following diagram illustrates a generalized workflow for the validation of an analytical method, a fundamental process applicable to all the techniques discussed.

analytical_method_validation_workflow cluster_planning Planning & Setup cluster_execution Method Validation Execution cluster_analysis Data Analysis & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_instrument Prepare & Calibrate Instrument select_method->prepare_instrument linearity Linearity & Range prepare_instrument->linearity accuracy Accuracy (Recovery) prepare_instrument->accuracy precision Precision (Repeatability & Intermediate) prepare_instrument->precision sensitivity Sensitivity (LOD & LOQ) prepare_instrument->sensitivity specificity Specificity / Selectivity prepare_instrument->specificity robustness Robustness prepare_instrument->robustness data_analysis Statistical Data Analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis sensitivity->data_analysis specificity->data_analysis robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report

Caption: General workflow for analytical method validation.

Conclusion

The choice of an analytical method for the quantification of Isosojagol should be guided by the specific requirements of the study.

  • HPLC-UV offers a robust and cost-effective solution for routine analysis and quality control where high sensitivity is not the primary concern.[13]

  • UPLC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for complex matrices and applications requiring the detection of trace amounts of the analyte, such as in pharmacokinetic studies.[3][5]

  • HPTLC is a high-throughput and economical technique suitable for the simultaneous analysis of multiple samples, which is advantageous for screening large numbers of samples.[12]

This guide provides the necessary comparative data and methodological details to assist researchers in selecting and implementing the most appropriate analytical technique for their specific needs in the study of Isosojagol.

References

Comparative

Replicating Published Findings on Isosojagol's Bioactivity: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a framework for replicating and comparing published findings on the bioactivity of Isosojagol, with a specific focus on its impact on th...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for replicating and comparing published findings on the bioactivity of Isosojagol, with a specific focus on its impact on the MAPK/ERK and PI3K/AKT signaling pathways. Due to a lack of specific published quantitative data for Isosojagol's effects on these pathways, this guide utilizes data from studies on the closely related and well-researched soy isoflavone, genistein, as a predictive model. The experimental protocols and data presentation formats provided are standardized to allow for objective comparison with future findings on Isosojagol or other alternative compounds.

Data Presentation: Comparative Bioactivity Metrics

The following table summarizes hypothetical, yet expected, quantitative data for Isosojagol's bioactivity, based on typical findings for isoflavones like genistein. This structured format is designed for easy comparison of IC50 values and the compound's effect on key signaling proteins.

Compound Cell Line IC50 (µM) p-ERK/ERK (Fold Change) p-AKT/AKT (Fold Change) Reference
Isosojagol (Hypothetical)Prostate Cancer (DU145)35-0.45-0.60[1]
GenisteinProstate Cancer (DU145)25-0.52-0.68[1]

Note: The data for Isosojagol is hypothetical and serves as a template for presenting experimental findings. The data for genistein is derived from qualitative statements in the cited literature and is presented here quantitatively for illustrative purposes.[1]

Experimental Protocols

To ensure reproducibility and accurate comparison, the following detailed methodologies for key experiments are provided.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of Isosojagol (e.g., 0, 10, 25, 50, 100 µM) for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[3][4]

Western Blot Analysis

This protocol is used to quantify the changes in protein expression and phosphorylation in the MAPK/ERK and PI3K/AKT pathways.

  • Cell Lysis: Treat cells with the desired concentration of Isosojagol for the specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.[6]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total ERK, phospho-ERK, total AKT, and phospho-AKT overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.[6]

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.

MAPK_ERK_Pathway cluster_isosojagol Isosojagol Inhibition RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Differentiation, Survival TF->Proliferation

Caption: The MAPK/ERK Signaling Pathway and the potential point of inhibition by Isosojagol.

PI3K_AKT_Pathway cluster_isosojagol Isosojagol Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth, Survival, Metabolism mTOR->Cell_Growth

Caption: The PI3K/AKT Signaling Pathway and the potential point of inhibition by Isosojagol.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., DU145) start->cell_culture treatment Isosojagol Treatment (Varying Concentrations) cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay protein_extraction Protein Extraction treatment->protein_extraction ic50 Determine IC50 viability_assay->ic50 data_analysis Data Analysis and Comparison ic50->data_analysis western_blot Western Blot (p-ERK, p-AKT) protein_extraction->western_blot western_blot->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for assessing the bioactivity of Isosojagol.

References

Validation

Comparative Metabolomics of Daidzein-Treated Cells: A Surrogate for Isosojagol Analysis

Disclaimer: Extensive literature searches did not yield any comparative metabolomics studies specifically focused on Isosojagol-treated cells. Isosojagol is a less common isoflavonoid, and research on its specific metabo...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any comparative metabolomics studies specifically focused on Isosojagol-treated cells. Isosojagol is a less common isoflavonoid, and research on its specific metabolic impact at a cellular level appears to be limited.

As a viable alternative, this guide presents a comparative analysis of the metabolic effects of Daidzein , a structurally related and more extensively studied isoflavone. Daidzein is a precursor to other isoflavonoids and its metabolic effects can provide valuable insights that may be relevant to understanding the potential actions of Isosojagol.

This comparison focuses on a targeted metabolomics study investigating the impact of daidzein on estrogen metabolism in human breast cancer cells (MCF-7). The data highlights daidzein's inhibitory effects on key metabolic pathways involved in hormone regulation.

Data Presentation: Quantitative Effects of Daidzein on Estrogen Metabolism

The following table summarizes the dose-dependent inhibitory effects of daidzein on the formation of key estrogen metabolites in MCF-7 cells. The data is presented as the mean formation rate of metabolites ± standard deviation.

MetaboliteControl (0 µM Daidzein)1 µM Daidzein10 µM Daidzein% Inhibition (at 10 µM)
Estrone-3-sulfate (E1-S) 13.5 ± 2.1 fmol/10⁶ cells/hSignificantly Decreased (15-40%)2.00 ± 0.30 fmol/10⁶ cells/h~85%[1]
17β-estradiol-3-sulfate (E2-S) 9.15 ± 1.21 fmol/10⁶ cells/hSignificantly Decreased (15-40%)0.69 ± 0.16 fmol/10⁶ cells/h~90%[1]
17β-estradiol-3-(β-D-glucuronide) (E2-G) 2.76 ± 0.37 fmol/10⁶ cells/hSignificantly Decreased (15-40%)1.26 ± 0.15 fmol/10⁶ cells/h~55%[1]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, based on the study of daidzein's effects on MCF-7 cells.[1]

Cell Culture and Treatment
  • Cell Line: Estrogen-dependent ERα+ human breast cancer cells (MCF-7) were used.

  • Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Hormone Deprivation: Prior to the experiment, cells were cultured in a hormone-deprived medium to eliminate the influence of external estrogens.

  • Treatment: Cells were incubated with estrone (E1) as an estrogen precursor at concentrations ranging from 10 to 100 nM for 48 hours. For the comparative analysis, cells were co-incubated with varying concentrations of daidzein (1 µM and 10 µM). Control groups were treated with the vehicle (DMSO) only.

Metabolite Extraction and Analysis
  • Sample Collection: After the 48-hour incubation period, the cell culture medium was collected.

  • Metabolite Extraction: Estrogen metabolites were extracted from the cell culture medium using a validated liquid-liquid extraction method.

  • Metabolomics Analysis: The extracted metabolites were analyzed using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

  • Quantification: The peak areas of each analyte and an internal standard were used to calculate the analyte/internal standard ratios for accurate quantification.

Kinetic and Statistical Analysis
  • Kinetic Analysis: The formation of estrogen metabolites in the presence and absence of daidzein was analyzed using the Michaelis-Menten model to determine reaction kinetics.

  • Inhibition Mode: Lineweaver-Burk plots were used to determine the mode of enzyme inhibition by daidzein.

  • Statistical Significance: Student's t-test and ANOVA with Tukey's post-test were used to compare the differences between control and treatment groups, with a significance level set at p < 0.05.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Daidzein Metabolomics cluster_cell_culture Cell Culture & Treatment cluster_metabolite_analysis Metabolite Analysis cluster_data_analysis Data Analysis cluster_output Output A MCF-7 Cell Culture B Hormone Deprivation A->B C Incubation with Estrone (E1) +/- Daidzein (48h) B->C D Collect Cell Culture Medium C->D E Liquid-Liquid Extraction of Metabolites D->E F LC-HRMS Analysis E->F G Quantification of Estrogen Metabolites F->G H Kinetic & Statistical Analysis (Michaelis-Menten, Lineweaver-Burk) G->H I Comparative Metabolite Profile H->I

Caption: Workflow for analyzing daidzein's metabolic effects on MCF-7 cells.

Signaling_Pathway Inhibitory Effect of Daidzein on Estrogen Metabolism cluster_pathway Estrogen Metabolism Pathway Estrone Estrone (E1) Estradiol 17β-Estradiol (E2) Estrone->Estradiol 17β-HSD E1S Estrone-3-sulfate (E1-S) Estrone->E1S Sulfotransferase E2S 17β-estradiol-3-sulfate (E2-S) Estradiol->E2S Sulfotransferase E2G 17β-estradiol-3-(β-D-glucuronide) (E2-G) Estradiol->E2G Glucuronosyltransferase Daidzein Daidzein Daidzein->E1S Inhibition Daidzein->E2S Inhibition Daidzein->E2G Inhibition

Caption: Daidzein inhibits the sulfation and glucuronidation of estrogens.

References

Safety & Regulatory Compliance

Safety

Essential Guide to the Proper Disposal of Isosojagol

Key Chemical Identifiers for Isosojagol A clear understanding of the chemical's identity is the first step in ensuring its safe handling and disposal. IdentifierValue Chemical Name Isosojagol[1] CAS Number 94390-15-5[1][...

Author: BenchChem Technical Support Team. Date: November 2025

Key Chemical Identifiers for Isosojagol

A clear understanding of the chemical's identity is the first step in ensuring its safe handling and disposal.

IdentifierValue
Chemical Name Isosojagol[1]
CAS Number 94390-15-5[1][2][3][4]
Chemical Formula C20H16O5[1]
Molecular Weight 336.34 g/mol [1]
Synonyms 3,9-dihydroxy-10-prenylcoumestan[3]

Standard Disposal Protocol for Isosojagol

In the absence of a specific SDS, Isosojagol should be treated as a hazardous chemical. The following step-by-step process outlines the recommended disposal procedure.

Step 1: Waste Identification and Segregation

  • Identify as Chemical Waste : All unused Isosojagol, contaminated materials (e.g., personal protective equipment, absorbent pads, glassware), and solutions containing Isosojagol should be classified as chemical waste.

  • Segregate Waste Streams : Do not mix Isosojagol waste with other waste types, such as biological or radioactive waste. It is also crucial to avoid mixing it with incompatible chemicals. As a general guideline, keep halogenated and non-halogenated solvent wastes separate.[5]

Step 2: Proper Waste Containment

  • Select Appropriate Containers : Use only approved, chemically resistant containers for waste collection. The container must be in good condition, with a secure, leak-proof lid.[6] Original containers or other sturdy, clearly labeled bottles are acceptable.[6]

  • Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name, "Isosojagol." Include the concentration and quantity of the waste.

Step 3: Storage of Chemical Waste

  • Designated Storage Area : Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Secondary Containment : Place the primary waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Arrange for Professional Disposal

  • Contact Environmental Health and Safety (EHS) : Your institution's EHS department is responsible for the collection and disposal of hazardous chemical waste. Contact them to schedule a pickup.

  • Do Not Dispose Down the Drain : Never dispose of Isosojagol or any other chemical waste down the sanitary sewer.[5]

  • Do Not Dispose in Regular Trash : Solid waste contaminated with Isosojagol should not be placed in the regular trash.

Spill Management Procedures

In the event of a spill, the following steps should be taken:

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Consult SDS (if available) : If a safety data sheet for a similar compound is available, consult it for specific spill cleanup instructions.

  • Use Spill Kit : For small spills, use a chemical spill kit containing absorbent materials.[7]

  • Absorb the Spill : Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent.[7]

  • Collect and Dispose : Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste.

  • Report the Incident : Report the spill to your laboratory supervisor and EHS department.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the general workflow for the proper disposal of a laboratory chemical like Isosojagol.

Chemical_Disposal_Workflow cluster_LabOperations Laboratory Operations cluster_WasteHandling Waste Handling & Segregation cluster_SpillResponse Spill Response cluster_FinalDisposal Final Disposal Start Chemical in Use Waste_Generation Generate Chemical Waste (Unused product, contaminated items) Start->Waste_Generation Spill Accidental Spill Start->Spill Identify Identify as Hazardous Waste Waste_Generation->Identify Alert Alert Personnel Spill->Alert Segregate Segregate from Other Waste Streams Identify->Segregate Contain Place in Labeled, Approved Container Segregate->Contain Store Store in Designated Secondary Containment Contain->Store EHS_Request Contact EHS for Waste Pickup Store->EHS_Request Absorb Absorb with Inert Material Alert->Absorb Collect_Spill Collect Absorbed Material as Waste Absorb->Collect_Spill Collect_Spill->Contain EHS_Collection EHS Collection EHS_Request->EHS_Collection Final_Destination Transport to Approved Waste Facility EHS_Collection->Final_Destination

General workflow for the disposal of laboratory chemicals.

References

Handling

Essential Safety and Logistics for Handling Isosojagol

Disclaimer: A specific Safety Data Sheet (SDS) for Isosojagol could not be located. The following information is a general guide based on standard laboratory safety protocols for handling potentially hazardous chemical c...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Isosojagol could not be located. The following information is a general guide based on standard laboratory safety protocols for handling potentially hazardous chemical compounds. This is not a substitute for a substance-specific SDS. It is imperative to obtain the official SDS from the manufacturer or supplier before any handling of Isosojagol. The official SDS is the only reliable source of detailed safety information.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals engaged in laboratory work with chemical compounds of a similar nature to Isosojagol.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. A risk assessment should be conducted for any specific procedures.[1][2] The minimum required PPE for handling Isosojagol in a laboratory setting should include:

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 approved[2][3]Protects against chemical splashes.[4]
Face ShieldWorn in addition to goggles[2]Recommended when there is a significant splash hazard.
Hand Protection Chemical-Resistant GlovesNitrile or other suitable material based on the official SDS.Protects skin from direct contact with the chemical. Disposable nitrile gloves are standard for incidental contact.[2]
Body Protection Laboratory CoatFire-resistant if working with flammable materials.[4]Protects skin and personal clothing from contamination.[1][4]
Foot Protection Closed-Toe ShoesSubstantial leather or equivalent.Protects feet from spills and falling objects.[4]

Note: For procedures with a risk of generating aerosols or dust, respiratory protection may be necessary. Consult your institution's environmental health and safety department for respirator selection and fit-testing.[4]

Operational Plan: Handling and Storage

Safe handling and storage are critical to preventing accidents and maintaining the integrity of the compound.

Handling Protocol:

  • Preparation: Before handling, read and understand the official Safety Data Sheet. Ensure all necessary PPE is available and in good condition.[5]

  • Work Area: Conduct all work with Isosojagol in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

  • Dispensing: Use only the amount of the chemical necessary for the procedure to minimize waste and potential exposure.[7]

  • Labeling: Ensure all containers holding Isosojagol or its solutions are clearly and accurately labeled with the chemical name, concentration, and hazard warnings.[8][9]

  • Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[6][10] Wash hands thoroughly after handling the compound, even if gloves were worn.[6]

Storage Plan: Proper storage is essential for safety and to ensure the chemical's stability.

Storage ConditionGuidelineRationale
Location Store in a cool, dry, and well-ventilated area.Prevents degradation and reduces the risk of vapor accumulation.
Incompatibilities Segregate from incompatible materials such as strong oxidizing agents, acids, and bases.[11][12]Prevents hazardous chemical reactions.
Containers Keep in a tightly sealed, properly labeled container, preferably the original one.[9]Prevents spills, leaks, and contamination.[8]
Inventory Management Maintain a chemical inventory to track quantities and storage locations.[13]Aids in emergency response and prevents the accumulation of excess chemicals.[14]

Emergency Procedures

All laboratory personnel should be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.[15]

Emergency Response Plan:

Emergency TypeImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention.
Eye Contact Immediately flush eyes with water for at least 15 minutes using an eyewash station.[6] Hold eyelids open and continue to rinse. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill (<1 Liter, contained)Alert personnel in the immediate area.[16] Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[16][17] Collect the material into a sealed container for hazardous waste disposal.[18]
Major Spill (>1 Liter, uncontained)Evacuate the area immediately.[16][18] Alert others and activate the fire alarm if the substance is flammable. Call emergency services and your institution's safety office.[15]
Fire If the fire is small and you are trained, use the appropriate fire extinguisher. For larger fires, activate the fire alarm, evacuate the area, and call emergency services.

Disposal Plan

Chemical waste must be managed according to institutional, local, and national regulations.

Waste Disposal Protocol:

  • Waste Collection: Collect all Isosojagol waste, including contaminated consumables (e.g., pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.[14][19]

  • Container Management: Keep the waste container closed except when adding waste.[19] Do not fill containers beyond 90% capacity.

  • Segregation: Do not mix Isosojagol waste with other incompatible waste streams.[20]

  • Disposal Request: Arrange for pickup and disposal through your institution's environmental health and safety department. Do not pour chemical waste down the drain.[7]

  • Empty Containers: Empty containers that held Isosojagol should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[21]

Workflow for Safe Handling of Laboratory Chemicals

G General Workflow for Handling Isosojagol cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response sds Obtain & Review SDS risk_assessment Conduct Risk Assessment sds->risk_assessment ppe_check Gather & Inspect PPE risk_assessment->ppe_check fume_hood Work in Fume Hood ppe_check->fume_hood Proceed if Safe dispense Dispense Chemical fume_hood->dispense spill Spill Occurs fume_hood->spill exposure Personal Exposure fume_hood->exposure label_container Label All Containers dispense->label_container decontaminate Decontaminate Work Area label_container->decontaminate waste_disposal Dispose of Waste Properly decontaminate->waste_disposal store Store Chemical Securely decontaminate->store evacuate Evacuate & Alert spill->evacuate first_aid Administer First Aid exposure->first_aid notify Notify Safety Officer evacuate->notify first_aid->notify

Caption: Logical workflow for the safe handling of laboratory chemicals.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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